Antibacterial agent 248
Beschreibung
The exact mass of the compound 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEJCYMNIYBSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360892 | |
| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63788-59-0 | |
| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 248
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational antibacterial agent, designated as Agent 248. The core of Agent 248's antibacterial activity lies in its potent and specific inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial therapy. This guide details the biochemical and cellular effects of Agent 248, presents key quantitative data on its activity, outlines the experimental protocols used for its characterization, and provides visual diagrams of its mechanism and associated experimental workflows.
Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
Agent 248 functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE). These enzymes are responsible for managing the topological state of bacterial DNA.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process crucial for initiating DNA replication and resolving topological stress.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
Agent 248 stabilizes the covalent complex formed between these enzymes and the bacterial DNA. This stabilized complex, known as the cleavage complex, leads to double-stranded DNA breaks. The accumulation of these breaks triggers the SOS response and ultimately results in bacterial cell death. This dual-targeting mechanism is believed to contribute to both the potency of the agent and a reduced potential for the development of resistance.
Technical Guide: Synthesis and Characterization of a Novel Antibacterial Agent
Disclaimer: The compound "Antibacterial agent 248" is not found in the public scientific literature. This guide therefore uses Ciprofloxacin, a well-documented fluoroquinolone antibiotic, as a representative example to illustrate the required technical details for the synthesis and characterization of a novel antibacterial agent.
Introduction
Ciprofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class. It functions by inhibiting DNA gyrase and topoisomerase IV, two enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This guide details a common synthetic route for Ciprofloxacin and the standard methods for its characterization and evaluation.
Synthesis of Ciprofloxacin
The synthesis of Ciprofloxacin is a multi-step process. A widely recognized method involves the reaction of 2,4-dichloro-5-fluoroacetophenone with diethyl malonate, followed by cyclization, hydrolysis, and subsequent reaction with piperazine (B1678402).
Synthetic Workflow
Caption: Synthetic pathway of Ciprofloxacin.
Experimental Protocol: Synthesis
-
Step 1: Condensation: 2,4-dichloro-5-fluoroacetophenone is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. The mixture is refluxed for several hours.
-
Step 2: Cyclization: The resulting intermediate is treated with a strong base such as sodium hydride in an anhydrous solvent like dioxane to facilitate intramolecular cyclization.
-
Step 3: Hydrolysis and Decarboxylation: The cyclized product is then subjected to acidic or basic hydrolysis to hydrolyze the ester and facilitate decarboxylation, yielding the quinolone core.
-
Step 4: Nucleophilic Substitution: The quinolone core is reacted with an excess of piperazine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270) at elevated temperatures.
-
Step 5: Purification: The final product, Ciprofloxacin, is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to pale yellow crystalline powder.
Characterization of Ciprofloxacin
The synthesized Ciprofloxacin is characterized using various analytical and spectroscopic techniques to confirm its identity, purity, and structure.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | 331.34 g/mol |
| Melting Point | 255-257 °C |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Slightly soluble in water, soluble in dilute acetic acid |
| UV-Vis (λmax in 0.1N HCl) | 272 nm |
| Key IR Peaks (cm⁻¹) | 3300-2500 (O-H stretch), 1709 (C=O stretch), 1628 (C=O, quinolone) |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.68 (s, 1H), 7.92 (d, 1H), 7.58 (d, 1H), 3.33 (m, 4H), 3.20 (m, 4H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 177.1, 166.4, 154.2, 148.1, 145.3, 139.2, 120.9, 111.8, 107.5, 49.4, 45.1 |
| Mass Spectrum (m/z) | 332.1 [M+H]⁺ |
Experimental Protocols: Characterization
-
Melting Point: Determined using a calibrated melting point apparatus.
-
UV-Visible Spectroscopy: A solution of the compound in 0.1N HCl is scanned from 200-400 nm using a UV-Vis spectrophotometer.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using the KBr pellet method on an FTIR spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using DMSO-d₆ as the solvent.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio of the protonated molecule.
Antibacterial Activity
The in vitro antibacterial activity of the synthesized Ciprofloxacin is evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 |
| Escherichia coli | 0.015 - 0.12 |
| Pseudomonas aeruginosa | 0.25 - 1.0 |
| Streptococcus pneumoniae | 0.5 - 2.0 |
Experimental Protocol: MIC Determination (Broth Microdilution)
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The synthesized Ciprofloxacin is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Ciprofloxacin targets bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.
An In-depth Technical Guide to Teixobactin: A Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin (B611279) is a groundbreaking antibiotic, first reported in 2015, with potent bactericidal activity against a wide array of Gram-positive bacteria, including formidable drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] A particularly compelling attribute of Teixobactin is the absence of detectable resistance in laboratory settings, positioning it as a significant advancement in the battle against antimicrobial resistance.[1][2] This technical guide provides a thorough examination of Teixobactin's chemical structure, properties, and mechanism of action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Chemical Structure
Teixobactin is a cyclic depsipeptide, an undecapeptide, with a complex and unique architecture.[3][4] Its structure is characterized by the presence of several non-proteinogenic amino acids, including the rare L-allo-enduracididine and four D-amino acids (N-Me-D-Phe1, D-Gln4, D-allo-Ile5, and D-Thr8).[3][5] The C-terminus features a cyclotetrapeptide macrocycle, and the N-terminus is methylated.[3]
Chemical Formula: C₅₈H₉₅N₁₅O₁₅[5]
Amino Acid Sequence: MeHN-D-Phe-Ile-Ser-D-Gln-D-Ile-Ile-Ser-D-Thr-Ala-enduracididine-Ile-COO-[5]
The asterisk indicates the ester linkage between the hydroxyl group of Threonine and the carboxyl group of the C-terminal Isoleucine, forming the macrocycle.[3]
Properties of Teixobactin
| Property Category | Description | References |
| Antibacterial Spectrum | Potent activity against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae, Clostridium difficile, Bacillus anthracis, and Mycobacterium tuberculosis. Ineffective against most Gram-negative bacteria due to the outer membrane permeability barrier. | [2] |
| Mechanism of Action | Inhibits cell wall synthesis by binding to highly conserved precursors: lipid II (a precursor of peptidoglycan) and lipid III (a precursor of teichoic acid). This dual-targeting mechanism contributes to its high potency and low propensity for resistance development. | [1][2][5] |
| Resistance Profile | No resistant mutants of S. aureus or M. tuberculosis have been generated in laboratory settings. This is attributed to its unique mechanism of targeting non-proteinaceous lipid precursors, which are less prone to mutation. | [2][5] |
| Bactericidal Activity | Exhibits bactericidal (killing) rather than bacteriostatic (inhibiting growth) activity against susceptible pathogens.[2] | |
| Physicochemical Properties | As a depsipeptide, its solubility can be challenging, which has prompted the development of synthetic analogues to improve its pharmacological properties.[6] | |
| Biosynthesis | Synthesized non-ribosomally by the bacterium Eleftheria terrae.[4][5] |
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of Teixobactin and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC of Teixobactin against various bacterial strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MSSA | 0.25 | [2] |
| Staphylococcus aureus | MRSA | 0.25 - 1 | [2][7] |
| Enterococcus faecalis | VRE | 0.25 | [2] |
| Streptococcus pneumoniae | 0.05 | [2] | |
| Clostridium difficile | 0.005 | [2] | |
| Bacillus anthracis | 0.02 | [2] | |
| Mycobacterium tuberculosis | 0.5 | [2] |
Table 2: MIC of Teixobactin Derivatives against selected bacterial strains [8]
| Derivative | S. aureus (MRSA) (µg/mL) | Enterococcus faecalis (VRE) (µg/mL) |
| Derivative 3 | 32 | 8-16 |
| Derivative 4 | 2-4 | 4 |
| Derivative 5 | 2-4 | 2-16 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Teixobactin Dilutions:
-
Prepare a stock solution of Teixobactin in a suitable solvent.
-
Perform a two-fold serial dilution of the Teixobactin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the Teixobactin dilutions, resulting in a final volume of 200 µL.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Teixobactin at which there is no visible bacterial growth.[8]
-
2. Synthesis of Teixobactin Analogues
The synthesis of Teixobactin and its analogues is a complex process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase methods.[9][10][11]
-
Solid-Phase Peptide Synthesis (SPPS):
-
The peptide backbone is assembled on a solid resin support.
-
Amino acids, including the non-proteinogenic ones, are added sequentially. Each amino acid is protected with a temporary protecting group (e.g., Fmoc) on its amino terminus.
-
The coupling of each amino acid is facilitated by a coupling agent.
-
After each coupling step, the protecting group is removed to allow for the addition of the next amino acid.
-
-
Macrocyclization:
-
Once the linear peptide is assembled, it is cleaved from the resin.
-
An intramolecular reaction is induced to form the ester bond between the threonine and the C-terminal isoleucine, creating the cyclic portion of the molecule.
-
-
Purification:
-
The crude synthetic product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Mechanism of Action of Teixobactin
Caption: Dual-targeting mechanism of Teixobactin.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Teixobactin - Wikipedia [en.wikipedia.org]
- 6. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of teixobactin and its stereoisomers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: Antibacterial Agent 248 (CAS 63788-59-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 248, identified by the Chemical Abstracts Service (CAS) number 63788-59-0, is chemically known as 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. This compound belongs to the thiazole (B1198619) class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Thiazole derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the research surrounding this compound, with a focus on its antibacterial potential, experimental protocols for its evaluation, and its place within the broader context of thiazole-based antimicrobial research.
The core structure of thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The antibacterial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or the disruption of bacterial cell membrane integrity. This guide will delve into the available data on this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key workflows to aid in further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research setting.
| Property | Value |
| CAS Number | 63788-59-0 |
| Chemical Name | 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide |
| Molecular Formula | C5H8N4OS |
| Molecular Weight | 172.21 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Antibacterial Activity
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. While specific MIC values for "this compound" are not explicitly and singularly reported in the currently available public literature, data for closely related 2,4,5-trisubstituted thiazole derivatives provide valuable insights into its potential activity.
A key study by Al-Saadi et al. (2008) investigated a series of such compounds. Although 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide is a precursor in their synthesis pathways, the focus of their antibacterial testing was on further derivatized molecules. However, the study underscores the potential of the core thiazole structure. For context, the following table summarizes the MIC values for some of the most active 2,4,5-trisubstituted thiazole derivatives from this seminal paper, which likely indicate the potential antibacterial spectrum of the parent compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,5-Trisubstituted Thiazole Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Candida albicans |
| 6d | 6.25 | 6.25 | - | 12.5 |
| 6f | 12.5 | 6.25 | 25 | 12.5 |
| 12f | 25 | 6.25 | 50 | 25 |
| Ampicillin | - | 12.5 | - | - |
| Clotrimazole | - | - | - | 6.25 |
Data extracted from Al-Saadi et al., Arch. Pharm. Chem. Life Sci. 2008, 341, 424 – 434. Note: '-' indicates data not reported or compound inactive. Compound numbers are as designated in the original publication.
These findings suggest that derivatives of the core structure of this compound exhibit notable activity, particularly against Gram-positive bacteria.
Experimental Protocols
This section details the methodologies for the synthesis and antimicrobial evaluation of thiazole derivatives, based on established protocols in the field.
General Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives
The synthesis of the parent compound, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide, and its subsequent derivatives often follows a multi-step reaction pathway. A generalized workflow is depicted below.
Detailed Steps:
-
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: This intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thiourea).
-
Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide (this compound): The ethyl ester from the previous step is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to yield the carbohydrazide (B1668358).
-
Synthesis of Final Derivatives: The carbohydrazide can then be reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to generate a library of 2,4,5-trisubstituted thiazole derivatives.
Antimicrobial Screening Protocol
The in vitro antibacterial activity of the synthesized compounds is typically determined using the agar (B569324) well diffusion method or a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Thiazole Derivatives: A New Frontier in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The thiazole (B1198619) ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with potent biological activities.[2][3] Thiazole derivatives have demonstrated a broad spectrum of antimicrobial effects, including antibacterial, antifungal, and antiviral properties, making them a promising class of compounds for combating drug-resistant pathogens.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and antimicrobial activity of thiazole derivatives, supported by quantitative data and detailed experimental protocols.
Synthesis of Thiazole Derivatives
The versatile thiazole core can be synthesized through several established methods, with the Hantzsch synthesis being the most prominent. Modern techniques, such as microwave-assisted synthesis, have been employed to improve reaction efficiency and yields.[1][5]
Key Synthetic Methodologies:
-
Hantzsch Synthesis: This is the earliest and most widely recognized method for thiazole ring synthesis. It involves the cyclization reaction between α-halocarbonyl compounds and various reactants containing an N-C-S fragment, such as thioamides, thiourea (B124793), or thiosemicarbazones.[1][5]
-
Gabriel Synthesis: This method involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at high temperatures (e.g., 170°C).[1][2]
-
Cook-Heilbron Synthesis: This approach creates 5-aminothiazole derivatives through the interaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[1][2]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of thiazole derivatives, often under solvent-free conditions, providing an eco-friendly and efficient alternative to conventional heating.[1][5]
Mechanisms of Antimicrobial Action
Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi. This multi-target potential is a significant advantage in overcoming resistance. The amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, facilitates their penetration into microbial cell membranes.[3]
Primary Mechanisms of Action:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the microbial cell wall, leading to structural instability and cell lysis.[6]
-
Cell Membrane Disruption: The amphiphilic nature of certain thiazoles allows them to embed within the lipid bilayer of the cell membrane, causing leakage of cytoplasmic contents and disrupting cellular physiology.[3][6][7]
-
Inhibition of Nucleic Acid Synthesis: A critical target is DNA gyrase (and topoisomerase IV), enzymes essential for bacterial DNA replication. Thiazole derivatives have been shown to be potent inhibitors of the ATPase activity of these enzymes.[1][8]
-
Inhibition of Protein Synthesis: Thiazoles can interfere with ribosomal function or other aspects of protein synthesis, halting the production of essential enzymes and structural proteins.[1][2]
-
Enzyme Inhibition:
-
Fungi: Thiazole antifungals can inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol. The depletion of ergosterol, a vital component of the fungal cell membrane, leads to altered permeability and cell death.[9][10]
-
Bacteria: Specific enzymes in bacterial metabolic pathways, such as FabH, can be inhibited by thiazole compounds.[1]
-
Quantitative Antimicrobial Activity
Numerous studies have quantified the potent activity of thiazole derivatives against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The data is typically presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative Series | Target Organism(s) | MIC (µg/mL) | IC50 | Reference |
|---|---|---|---|---|
| Benzothiazole ethyl ureas (3a, 3b) | S. aureus, E. coli, P. aeruginosa | 0.008 - 0.06 | 0.0033 - 0.046 µg/mL (GyrB/ParE) | [8] |
| Lead Thiazole Compound 1 | MRSA strains | 1.3 | - | [11] |
| 2-phenylacetamido-thiazole (16) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | 5.3 µM (ecKAS III) | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | S. aureus, E. coli | 16.1 µM | - | [1] |
| Pyridinyl thiazole ligand (55) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderately effective vs. Gram-positive | - | [1] |
| Benzo[d]thiazole derivatives (13, 14) | MRSA, E. coli | 50 - 75 | - | [12] |
| Thiazole-based Schiff base (59) | E. coli, S. aureus | Zone of Inhibition: 14.40 - 15.00 mm | - |[1] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative Series | Target Organism(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-hydrazinyl-thiazole (7e) | Candida albicans | 3.9 | [7][10] |
| 2-hydrazinyl-thiazole (7a) | Candida albicans | 7.81 | [7][10] |
| 3-carbonitrile derivative (37c) | Candida strains | 5.8 - 7.8 | [1] |
| Thiazoles with cyclopropane (B1198618) system | Candida albicans | 0.008 - 7.81 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine (43b) | Aspergillus niger | 16.2 µM | [1] |
| Benzo[d]thiazole derivatives (13, 14) | Aspergillus niger | 50 - 75 |[12] |
Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the antimicrobial efficacy of novel compounds. The following protocols are commonly cited in the literature for testing thiazole derivatives.
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test thiazole derivative is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations. A positive control (microorganism, no compound) and a negative control (broth only) are included.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
(Optional) Determination of MFC/MBC: To determine the Minimum Fungicidal (MFC) or Bactericidal (MBC) Concentration, an aliquot from each clear well is sub-cultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MFC/MBC.[4][7]
Protocol 2: Synthesis - General Hantzsch Thiazole Synthesis
This protocol provides a generalized procedure for the synthesis of 2-aminothiazole (B372263) derivatives.
-
Reactant Mixture: An α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) and a substituted thiourea (1 mmol) are combined in a suitable solvent, such as ethanol.
-
Reaction: The mixture is refluxed for a specified period (typically several hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon cooling, the reaction mixture is often poured into cold water or an ice bath. The resulting precipitate is collected via filtration.
-
Purification: The crude product is washed with water and then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to yield the final thiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[1][13]
Conclusion and Future Outlook
Thiazole and its derivatives represent a highly versatile and potent class of antimicrobial agents.[14] Their diverse mechanisms of action, including the ability to target novel enzymatic pathways and disrupt cell membranes, provide a crucial advantage in circumventing existing resistance pathways.[3][8] The extensive quantitative data from in vitro studies confirms their efficacy against a broad spectrum of clinically relevant bacteria and fungi, including multidrug-resistant strains.[1][11]
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and reduce potential toxicity, exploring synergistic combinations with existing antibiotics, and advancing the most promising candidates into in vivo and clinical trials.[6][11][15] The continued exploration of the thiazole scaffold is a vital strategy in the global effort to replenish the antimicrobial drug pipeline and combat the growing crisis of antimicrobial resistance.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
"Antibacterial Agent 248": An Inquiry into a Substance Shrouded in Obscurity
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding a specific compound identified as "Antibacterial agent 248." This designation appears to exist primarily as a catalog entry for a research chemical, without the associated body of peer-reviewed research necessary to construct a detailed technical guide as requested.
While the name "this compound" is associated with the catalog number HY-W681949 from the supplier MedChemExpress, which lists it as an "active compound," there is no readily available data on its chemical structure, discovery, development, or mechanism of action.[1][2][3][4][5] This absence of foundational scientific information makes it impossible to provide the in-depth technical whitepaper, including quantitative data, experimental protocols, and signaling pathway visualizations, that was requested.
The development of a new antibacterial agent is a rigorous and well-documented process that typically involves:
-
Discovery and Screening: Identification of a novel compound with antimicrobial properties.
-
Preclinical Development: In vitro and in vivo studies to determine efficacy, toxicity, and pharmacokinetic profiles.
-
Clinical Trials: A multi-phase process to evaluate safety and efficacy in humans.
-
Regulatory Approval: Submission of all data to regulatory bodies for approval for public use.
Each of these stages generates a wealth of data that is typically published in scientific journals and presented at conferences. The fact that no such information can be found for "this compound" suggests that it may be one of the following:
-
An internal company codename for a compound that has not yet been publicly disclosed or has been discontinued.
-
A very early-stage research compound with no published data.
-
A misidentified or incorrectly named agent.
Without access to proprietary company data or published research, any attempt to create a technical guide would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers and drug development professionals.
To fulfill the original request, specific and verifiable information would be required, including but not limited to:
-
The chemical structure of "this compound."
-
Peer-reviewed publications detailing its discovery and mechanism of action.
-
Published data from preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 248
Disclaimer: "Antibacterial agent 248" does not correspond to a publicly recognized compound. The following guide is a template based on established methodologies for characterizing novel antibacterial agents. The data and pathways presented are illustrative and should be substituted with actual experimental results for "this compound."
Introduction
The rise of antibiotic resistance worldwide necessitates the development of new antibacterial agents.[1] A critical early step in the preclinical assessment of a novel compound is the characterization of its spectrum of activity, which defines the range of microorganisms it can effectively inhibit or kill.[1] This guide provides a comprehensive technical framework for evaluating the antibacterial spectrum of a novel investigational compound, designated here as "this compound." This document is intended for researchers, scientists, and professionals in the field of drug development.
Antibacterial agents are generally categorized as either broad-spectrum or narrow-spectrum.[1] Broad-spectrum agents are active against a wide range of bacteria, including both Gram-positive and Gram-negative species, while narrow-spectrum agents target a more limited group.[1][2] Understanding this spectrum is fundamental to identifying the potential clinical applications of a new therapeutic.
Quantitative Assessment of Antibacterial Activity
The in vitro efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] The following tables provide a template for presenting MIC data for this compound against a panel of clinically relevant bacterial strains.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Data] |
| Staphylococcus aureus (MRSA) | BAA-1717 | [Insert Data] |
| Enterococcus faecalis | 29212 | [Insert Data] |
| Enterococcus faecium (VRE) | 700221 | [Insert Data] |
| Streptococcus pneumoniae | 49619 | [Insert Data] |
| Streptococcus pyogenes | 19615 | [Insert Data] |
| Bacillus subtilis | 6633 | [Insert Data] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | [Insert Data] |
| Klebsiella pneumoniae | 13883 | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] |
| Acinetobacter baumannii | 19606 | [Insert Data] |
| Salmonella enterica | 14028 | [Insert Data] |
| Shigella sonnei | 25931 | [Insert Data] |
| Haemophilus influenzae | 49247 | [Insert Data] |
Experimental Protocols
The determination of MIC values should be performed according to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for two common MIC determination assays.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to create a concentration gradient.[1]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Spot a defined volume of the standardized bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.[6]
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism.[4]
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Many antibacterial agents function by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways.[7] Some agents may also disrupt bacterial signaling networks, which are involved in processes like biofilm formation and virulence.[8][9]
The following diagrams illustrate a hypothetical experimental workflow for identifying the target of this compound and a potential signaling pathway it might inhibit.
Workflow for identifying the molecular target of a novel antibacterial agent.
Inhibition of a two-component signal transduction system by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of Antibacterial Agent 248: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dislaimer: "Antibacterial agent 248" is a hypothetical designation used in this guide to illustrate the principles of structure-activity relationship (SAR) studies in the context of antibacterial drug discovery. The data and specific structural details presented are representative and compiled for educational purposes, modeled after well-established classes of antibiotics such as quinolones.
Introduction: The Quinolone Scaffold of Agent 248
The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial agents.[1][2] This guide focuses on a hypothetical series of compounds, designated "Agent 248," which are based on the 4-oxo-1,4-dihydroquinoline (quinolone) scaffold. Quinolones are a well-researched class of antibiotics valued for their broad-spectrum bactericidal activity.[3] The antibacterial potency and spectrum of these agents are highly dependent on the substituents at various positions of this core structure.[3] This document will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this class of antibacterial agents.
1.1. Proposed Mechanism of Action
Agent 248 and its analogs are designed to function as inhibitors of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication and transcription.[3][5] By stabilizing the enzyme-DNA complex, these agents block DNA replication, leading to double-strand DNA breaks and subsequent bacterial cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative analogs of Agent 248 against key Gram-positive and Gram-negative bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] Lower MIC values indicate higher potency. Cytotoxicity is represented by the CC50 value against the human embryonic kidney cell line HEK293, with higher values indicating lower toxicity to mammalian cells.
Table 1: SAR at the N-1 and C-6 Positions
| Compound ID | R1 (N-1) | R2 (C-6) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC50 (µg/mL) vs. HEK293 |
| 248-A1 | Ethyl | H | 16 | 4 | >128 |
| 248-A2 | Ethyl | F | 2 | 0.5 | >128 |
| 248-A3 | Cyclopropyl (B3062369) | F | 0.5 | 0.125 | >128 |
| 248-A4 | t-Butyl | F | 4 | 1 | 64 |
| 248-A5 | 2,4-difluorophenyl | F | 0.25 | 0.06 | >128 |
SAR Insights:
-
A fluorine atom at the C-6 position dramatically increases antibacterial activity, a hallmark of the fluoroquinolone class.[3]
-
A cyclopropyl group at the N-1 position (as in 248-A3) significantly enhances potency against both Gram-positive and Gram-negative bacteria compared to a simple ethyl group.[3][7]
-
Increased steric bulk at N-1, such as a t-butyl group (248-A4), can decrease activity and increase cytotoxicity.
-
A substituted aryl group like 2,4-difluorophenyl at N-1 (248-A5) can provide potent activity.[7]
Table 2: SAR at the C-7 Position (R1 = Cyclopropyl, R2 = F)
| Compound ID | R3 (C-7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | CC50 (µg/mL) vs. HEK293 |
| 248-B1 | H | 32 | 128 | >256 |
| 248-B2 | Piperazinyl | 0.5 | 1 | >128 |
| 248-B3 | 3-Methylpiperazinyl | 0.25 | 0.5 | >128 |
| 248-B4 | 3-Aminopyrrolidinyl | 0.125 | 2 | >128 |
| 248-B5 | Benzimidazol-1-yl | 0.5 | 32 | >128 |
SAR Insights:
-
The substituent at the C-7 position is crucial for modulating the antibacterial spectrum and potency.[3]
-
A piperazine (B1678402) ring (248-B2) is highly effective, conferring potent activity, especially against Pseudomonas aeruginosa.[3]
-
Small alkyl substitutions on the piperazine ring, such as a methyl group (248-B3), can further enhance activity.[3]
-
Other heterocyclic groups like aminopyrrolidinyl (248-B4) can improve activity against Gram-positive bacteria.[3]
-
Larger heterocyclic systems like benzimidazole (B57391) (248-B5) can maintain good Gram-positive activity but may reduce potency against Gram-negative strains.[8]
Detailed Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (B87167) (DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, and the DMSO concentration should not exceed 1%.[3]
-
Inoculum Preparation: Suspend several bacterial colonies from a fresh (18-24 hour) agar (B569324) plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation and Incubation: Add 50 µL of the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours.[3]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[3]
3.2. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 48 hours.
-
MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
3.3. In Vivo Efficacy: Murine Thigh Infection Model
This model is used to assess the in vivo antibacterial efficacy of lead compounds.[9]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection: Anesthetize the mice and inject 0.1 mL of a bacterial suspension (e.g., S. aureus at 1 x 10⁶ CFU/mL) into the thigh muscle.
-
Treatment: At 2 hours post-infection, administer the test compound via an appropriate route (e.g., oral gavage or subcutaneous injection). A control group receives the vehicle only.
-
Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in saline. Perform serial dilutions of the homogenate, plate on appropriate agar, and incubate for 24 hours.[9]
-
Data Analysis: Count the colony-forming units (CFU) and express the results as log10 CFU per gram of tissue. Efficacy is demonstrated by a significant reduction in bacterial load compared to the vehicle control group.[9]
Mandatory Visualizations
4.1. Logical SAR Relationships
Caption: Key structure-activity relationships for the Agent 248 scaffold.
4.2. Mechanism of Action Pathway
Caption: Inhibition of DNA synthesis by Agent 248.
4.3. Experimental Workflow
Caption: Workflow for discovery and evaluation of Agent 248 analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vibiosphen.com [vibiosphen.com]
Physicochemical properties of "Antibacterial agent 248"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, and known biological context of "Antibacterial agent 248," a compound identified as 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide. While detailed experimental protocols and specific signaling pathways for this particular agent are not extensively documented in publicly available literature, this guide synthesizes available data and outlines standard methodologies relevant to its characterization.
Core Physicochemical Properties
"this compound" is an active compound with the chemical formula C₅H₈N₄OS.[1] It is also identified by its chemical name, 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide.[2] The fundamental properties of this agent are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄OS | MedChemExpress[1] |
| Molecular Weight | 172.21 g/mol | PubChem[2] |
| CAS Number | 63788-59-0 | MedChemExpress[1] |
| Solubility (pH 7.4) | 23.4 µg/mL | Burnham Center for Chemical Genomics[2] |
Experimental Protocols
The MIC is a fundamental measure of an antibacterial agent's potency. The broth microdilution method is a standard protocol.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Agent: "this compound" is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the agent that completely inhibits visible bacterial growth.
To assess the selectivity of the antibacterial agent, its toxicity against mammalian cells is evaluated, commonly using an MTT assay.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Addition: The cells are treated with various concentrations of "this compound" and incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.
This method provides a qualitative and quantitative assessment of the bactericidal effect of the agent.
Methodology:
-
Bacterial Treatment: Bacterial cultures are treated with "this compound" for a specified duration.
-
Staining: The treated bacteria are stained with a mixture of SYTO 9 (a green fluorescent dye that stains live cells) and propidium (B1200493) iodide (a red fluorescent dye that stains dead cells with compromised membranes).
-
Microscopy and/or Flow Cytometry: The stained cells are visualized under a fluorescence microscope or analyzed by flow cytometry to quantify the proportions of live and dead bacteria.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for "this compound" is not detailed in the available search results, it is described as an active antibacterial compound.[1][3][4][5] The mechanisms of antibacterial agents can be broadly categorized, and it is likely that "this compound" acts through one or more of these pathways. Common antibacterial mechanisms include:
-
Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to prevent the translation of essential proteins.
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.
-
Disruption of Cell Membrane Function: Causing leakage of cellular contents.
-
Inhibition of Metabolic Pathways: Blocking essential enzymatic reactions.
The diagrams below illustrate a generalized workflow for antibacterial agent testing and a conceptual representation of common antibacterial mechanisms.
References
An In-depth Technical Guide to Quinolones as Bioactive Heterocyclic Compounds
Disclaimer: The initially requested topic, "Antibacterial agent 248," does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide focuses on a well-established and clinically significant class of bioactive heterocyclic antibacterial agents: the quinolones . This class serves as a representative model to fulfill the core requirements of the prompt for an in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to Quinolones
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents. Their core structure is a bicyclic aromatic organic compound, characterized by a 4-oxo-1,4-dihydroquinoline nucleus. The introduction of a fluorine atom at position C-6 gave rise to the more potent fluoroquinolone subclass, which has seen extensive clinical use for treating a wide variety of bacterial infections.[1] First- and second-generation quinolones are primarily effective against Gram-negative bacteria, while later generations exhibit enhanced activity against Gram-positive and anaerobic organisms.[2]
Their efficacy stems from a unique mechanism of action that directly inhibits bacterial DNA synthesis, leading to rapid bacterial cell death. This guide will provide a comprehensive overview of the quinolones, including their mechanism of action, structure-activity relationships, quantitative antibacterial data, and detailed experimental protocols for their evaluation.
Core Chemical Structure
The fundamental scaffold of the quinolone class is the 4-oxo-1,4-dihydroquinoline ring system. Modifications at various positions on this nucleus have led to the development of numerous derivatives with altered antibacterial spectra, pharmacokinetic properties, and safety profiles. Key positions for substitution include N-1, C-6, C-7, and C-8. For instance, a cyclopropyl (B3062369) group at N-1 and a fluorine atom at C-6 are common features that enhance antibacterial activity. The substituent at C-7 significantly influences the spectrum of activity and potency.
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication and transcription.[4]
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[5]
Quinolones bind to the enzyme-DNA complex, trapping a reaction intermediate where the DNA is cleaved.[4][6] This forms a stable ternary complex (quinolone-enzyme-DNA) that physically obstructs the progression of replication forks and transcription machinery.[6] The accumulation of these complexes and the subsequent release of double-strand DNA breaks trigger the SOS response and ultimately lead to rapid cell death.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[5]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of "Antibacterial Agent 248"
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. A critical early step in this process is the in vitro characterization of a compound's activity against relevant bacterial pathogens. In vitro antimicrobial susceptibility testing (AST) provides a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent, guiding further development.[1] This document outlines detailed protocols for the in vitro testing of "Antibacterial Agent 248," a novel investigational compound. The primary assays covered are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Time-Kill Kinetic Assay. These tests are fundamental for assessing the potency and bactericidal or bacteriostatic nature of a new agent.[2][3][4][5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] It is a primary measure of an agent's potency. The broth microdilution method is a widely used and standardized technique for determining MIC values.[6][7]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials and Reagents:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6]
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.[6]
-
Suspend the colonies in sterile saline and vortex to create a uniform suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] This can be done visually or with a spectrophotometer.[6]
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
-
Preparation of Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, dispense 100 µL of sterile CAMHB into wells 2 through 12.
-
Add 200 µL of the working stock solution of this compound (at twice the highest desired concentration) to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[6]
-
Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).[6]
-
-
Inoculation and Incubation:
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]
-
Figure 1. Workflow for MIC Determination.
Data Presentation: MIC Values
The results should be summarized in a table for clarity and easy comparison across different bacterial strains.
Table 1: MIC Values of this compound against Selected Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 29213 | 2 |
| Enterococcus faecalis | Gram-positive | 29212 | 4 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 8 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay is performed as a subsequent step to the MIC test to determine if an agent is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[3]
Experimental Protocol: MBC Assay
Materials and Reagents:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated pipette or loop
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[3]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[3]
-
Spread the aliquot evenly onto a labeled MHA plate.[3]
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[9]
-
-
Reading Results:
Figure 2. Workflow for MBC Determination.
Data Presentation: MIC vs. MBC
Presenting MIC and MBC values together allows for a direct assessment of the agent's bactericidal activity.
Table 2: MIC and MBC Values of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| Staphylococcus aureus | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 16 | >64 | >4 | Tolerant/Bacteriostatic |
Time-Kill Kinetic Assay
The time-kill curve assay evaluates the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[2][11] This dynamic assay provides detailed information that helps classify an agent as bactericidal or bacteriostatic and reveals the concentration-dependent nature of its activity.[2][11] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2][11]
Experimental Protocol: Time-Kill Assay
Materials and Reagents:
-
This compound
-
Standardized bacterial inoculum (~5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB[2]
-
Sterile culture tubes
-
Sterile PBS for dilutions
-
Agar plates (e.g., MHA)
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Assay Setup:
-
Sampling and Plating:
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.[11]
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.[11]
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[11]
-
-
Data Analysis:
Figure 3. Workflow for Time-Kill Kinetic Assay.
Data Presentation: Time-Kill Assay Data
The quantitative data from the time-kill assay should be organized in a table to facilitate the plotting of curves.
Table 3: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
|---|---|---|---|---|
| 0 | 5.70 | 5.69 | 5.71 | 5.70 |
| 2 | 6.51 | 5.15 | 4.88 | 4.32 |
| 4 | 7.45 | 4.23 | 3.54 | 2.91 |
| 6 | 8.22 | 3.10 | 2.45 | <2.00 |
| 8 | 8.89 | 2.56 | <2.00 | <2.00 |
| 12 | 9.10 | 2.33 | <2.00 | <2.00 |
| 24 | 9.05 | 2.21 | <2.00 | <2.00 |
Interpretation of Results
The collective data from these in vitro assays provides a foundational understanding of the antibacterial profile of "this compound."
-
MIC values establish the potency of the agent against a panel of both Gram-positive and Gram-negative bacteria.
-
The MBC/MIC ratio helps to classify the agent's primary effect, with a ratio of ≤4 suggesting bactericidal activity.
-
Time-kill curves offer a dynamic view of this activity, demonstrating the rate and extent of bacterial killing and confirming whether the agent's effect is concentration-dependent.
These results are essential for making informed decisions regarding the progression of "this compound" through the drug development pipeline.
References
- 1. woah.org [woah.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antibacterial Agent 248
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism.[5] These application notes provide a detailed protocol for determining the MIC of "Antibacterial agent 248" using the broth microdilution method. This method is a standardized and widely used technique for antimicrobial susceptibility testing.[6][7] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[2][8]
Principle of the Broth Microdilution Method
The broth microdilution method involves a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the wells are visually inspected for microbial growth, which is typically indicated by turbidity. The MIC is identified as the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][6][9]
Data Presentation
The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 2 |
| Enterococcus faecalis | Gram-positive | 29212 | 4 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 1 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 8 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Test bacterial strains (e.g., ATCC quality control strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
Step-by-Step Protocol
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension thoroughly to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent. The concentration of the stock solution should be at least ten times the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After the final transfer to well 10, discard 100 µL from that well.
-
Well 11 will serve as the growth control (no antibacterial agent), and well 12 will be the sterility control (no bacteria).[6]
3. Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11.
-
This will bring the final volume in each well to 200 µL and will dilute the antibacterial agent to its final test concentration.
4. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
5. Reading and Interpreting the Results:
-
After the incubation period, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth, while a turbid well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3][9]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
Quality Control
It is essential to include quality control strains with known MIC values for the tested antibacterial agent in each assay run to ensure the accuracy and reproducibility of the results.[6] The obtained MIC values for the quality control strains should fall within the acceptable ranges established by organizations like CLSI.
Visualization of Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. benchchem.com [benchchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 248 using the Broth Microdilution Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, "Antibacterial agent 248," using the broth microdilution method.[1][2] This method is a standardized and quantitative technique for assessing the in vitro activity of an antimicrobial agent against a specific microorganism.[1] Adherence to this protocol, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, will ensure accurate, reproducible, and comparable results.[3]
Introduction
The broth microdilution method is a gold standard for antimicrobial susceptibility testing in microbiology.[4] It determines the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][5] This quantitative result is crucial for evaluating the potency of new antibacterial agents like "this compound," guiding therapeutic decisions, and monitoring the emergence of resistance.[6][7]
This protocol outlines the necessary steps, materials, and quality control measures for performing the broth microdilution assay in a 96-well microtiter plate format, a common and efficient approach for this test.[2][6]
Materials and Equipment
-
This compound: Stock solution of known concentration.
-
Bacterial Strains:
-
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile.[1]
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO).
-
0.9% NaCl (Saline), sterile.
-
0.5 McFarland turbidity standard.
-
-
Equipment and Consumables:
-
Sterile, 96-well, U-bottom or flat-bottom microtiter plates.[10]
-
Adhesive plate sealers or lids.
-
Multichannel and single-channel pipettes (calibrated).
-
Sterile pipette tips.
-
Sterile reagent reservoirs.
-
Spectrophotometer or turbidimeter.
-
Incubator, 35°C ± 2°C.[1]
-
Vortex mixer.
-
Biological safety cabinet.
-
Experimental Protocol
This protocol is divided into three main stages: preparation, inoculation and incubation, and results interpretation.
Preparation Stage
3.1.1 Preparation of Antibacterial Agent Dilutions
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Intermediate Dilution: Prepare a 2X working solution of the highest concentration to be tested in the plate (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).[10]
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the 2X working solution (e.g., 256 µg/mL) to the wells in column 1.[10]
-
Using a multichannel pipette, mix the contents of column 1 by pipetting up and down 6-8 times.
-
Transfer 100 µL from column 1 to column 2. This creates a two-fold dilution.[10]
-
Repeat this serial dilution process across the plate to column 10.
-
After mixing column 10, discard 100 µL to ensure all wells (1-10) contain a final volume of 100 µL.[10]
-
Column 11 will serve as the growth control (no drug).[1]
-
Column 12 will serve as the sterility control (no drug, no bacteria).[1][10]
-
3.1.2 Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). Use a spectrophotometer at 625 nm or compare visually.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the plate.[9][11] A typical dilution is 1:100, but this should be validated for the specific laboratory setup.
Inoculation and Incubation
-
Inoculation: Using a multichannel pipette, add 100 µL of the final standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12 (sterility control).[10]
-
The final volume in wells 1-11 is now 200 µL. The drug concentrations and the bacterial inoculum have been diluted 1:2.
-
Seal and Incubate: Cover the plate with a sterile lid or adhesive seal to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
Reading and Interpreting Results
-
Visual Inspection: After incubation, place the plate on a dark, non-reflective surface.
-
Check Controls:
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][6] This is identified as the first clear well in the dilution series.
-
Record Results: Record the MIC value in µg/mL.
Data Presentation
The results of the MIC testing should be summarized in a clear and organized table.
Table 1: Hypothetical MIC Values for this compound
| Organism | ATCC® Strain Number | MIC (µg/mL) | QC Acceptable Range (µg/mL) |
| Staphylococcus aureus | 29213 | 4 | 2 - 8 |
| Escherichia coli | 25922 | 8 | 4 - 16 |
| Pseudomonas aeruginosa | 27853 | 32 | 16 - 64 |
| Enterococcus faecalis | 29212 | 2 | 1 - 4 |
Note: QC ranges are hypothetical and must be established based on CLSI guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. microbenotes.com [microbenotes.com]
- 8. journals.asm.org [journals.asm.org]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
"Antibacterial agent 248" solubility for antimicrobial assays
Application Notes and Protocols for Antibacterial Agent 248
Disclaimer: "this compound" is a fictional designation. The data, protocols, and pathways presented in this document are illustrative and based on established methodologies for the characterization of new antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals as a template for evaluating novel antimicrobial compounds.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. This compound is a novel synthetic compound identified as a potential candidate for combating pathogenic bacteria. These application notes provide essential information regarding its solubility and detailed protocols for conducting key antimicrobial assays to evaluate its efficacy. Standardized methods are crucial for obtaining reproducible and comparable results.[1][2]
Physicochemical Properties and Solubility
A thorough understanding of a compound's physicochemical properties is fundamental for its development. Solubility, in particular, dictates the preparation of stock solutions for biological assays and influences formulation strategies.
Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₅N₃O₄S |
| Molecular Weight | 427.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | >99.5% |
Solubility Profile
The solubility of this compound was determined using the equilibrium shake-flask method at 25°C. The results are critical for selecting the appropriate solvent for creating stock solutions for antimicrobial testing.
| Solvent | Solubility (mg/mL) | Classification | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 | Very Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (95%) | 25.5 | Soluble | Can be used as a solvent, but may require warming. |
| Methanol | 15.2 | Soluble | Suitable for stock solution preparation. |
| Water (pH 7.2) | <0.1 | Practically Insoluble | Not suitable for preparing aqueous stock solutions. |
| Phosphate-Buffered Saline (PBS) | <0.1 | Practically Insoluble | Not suitable for preparing stock solutions. |
Preparation of Stock Solutions
Accurate preparation of stock solutions is the first critical step for in vitro assays. Given its high solubility, DMSO is the recommended solvent for this compound.
Protocol for 10 mg/mL Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if necessary.
-
Sterilization: While DMSO at this concentration is typically self-sterilizing, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is stable for up to 6 months under these conditions.
Note: When diluting the DMSO stock solution into aqueous media for assays, ensure the final concentration of DMSO does not exceed a level that affects bacterial growth (typically ≤1% v/v).
Experimental Protocols for Antimicrobial Assays
The following protocols describe standard methods for determining the antimicrobial efficacy of a compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
References
Application Notes and Protocols: Preparation of "Antibacterial Agent 248" Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Physicochemical Properties and Data Summary
A comprehensive understanding of the physicochemical properties of "Antibacterial Agent 248" is crucial for its effective application in research. The following table summarizes the key quantitative data for this agent.
| Property | Value | Notes |
| Molecular Weight | 452.5 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | >99.5% | |
| Solubility in DMSO | 100 mg/mL (221 mM) | It is recommended to use DMSO for the primary stock solution. |
| Solubility in Ethanol | 10 mg/mL (22.1 mM) | |
| Solubility in Water | <0.1 mg/mL | "this compound" is practically insoluble in water. |
| Storage Temperature | -20°C | Stock solutions and the solid compound should be stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally verified data for the specific batch of "this compound" being used.
2. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).
2.1. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling "this compound" and DMSO.
-
Handle the powdered form of "this compound" in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for "this compound" and DMSO before starting the experiment.
2.2. Materials
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
2.3. Step-by-Step Procedure
-
Determine the required mass: Calculate the mass of "this compound" needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mM x 452.5 g/mol / 1000 = 4.525 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of "this compound" powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for long-term use.
3. Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.
Application Notes and Protocols: "Antibacterial Agent 248" as a Quorum Sensing Inhibitor in Drug Discovery
For Research Use Only.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the disruption of bacterial communication, known as quorum sensing (QS). QS is a cell-to-cell signaling process that allows bacteria to coordinate gene expression in response to population density.[1][2] This system regulates the production of virulence factors and biofilm formation in a variety of pathogens, making it an attractive target for antimicrobial therapy.[3][4][5] Inhibiting QS can attenuate bacterial pathogenicity without exerting direct selective pressure for resistance, offering a sustainable therapeutic strategy.[5]
"Antibacterial Agent 248" is a novel small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing system. These notes provide detailed protocols for characterizing the anti-QS activity of "this compound" and its effect on bacterial viability.
Mechanism of Action
P. aeruginosa possesses two primary N-Acyl homoserine lactone (AHL) based QS systems, las and rhl, which are hierarchically organized.[3][4] The las system, controlled by the LasR receptor and its autoinducer OdDHL, is at the top of this hierarchy and regulates the rhl system.[4] "this compound" is hypothesized to act as a competitive antagonist of the LasR receptor, preventing the binding of its native ligand and subsequently downregulating the expression of QS-controlled virulence genes.
Quantitative Data Summary
The inhibitory effects of "this compound" have been quantified to determine its potency and spectrum of activity. The following tables summarize the key in vitro data.
Table 1: Quorum Sensing Inhibition by "this compound"
| Bacterial Reporter Strain | QS System Targeted | IC50 (µM) |
| P. aeruginosa MH602 (pMHLAS) | LasR-LasI | 12.5 |
| E. coli MT102 (p-lasB-gfp) | LasR-dependent | 15.2 |
| A. tumefaciens NTL4(pZLR4) | TraR-TraI | > 200 |
Data represents the mean from three independent experiments.
Table 2: Minimum Inhibitory Concentrations (MICs) of "this compound"
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | > 256 |
| Escherichia coli DH5α | Gram-Negative | > 256 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | > 256 |
| Bacillus subtilis ATCC 6633 | Gram-Positive | > 256 |
The high MIC values indicate that "this compound" does not inhibit bacterial growth, consistent with a non-bactericidal, anti-virulence mechanism.
Experimental Protocols
Protocol 1: Determination of Quorum Sensing Inhibition (IC50)
This protocol describes the method to determine the concentration of "this compound" required to inhibit 50% of the QS-regulated gene expression using a LasR-responsive reporter strain.
Materials:
-
"this compound"
-
E. coli MT102 reporter strain containing a lasB-gfp fusion plasmid
-
Luria-Bertani (LB) Broth
-
N-(3-Oxododecanoyl)-L-homoserine lactone (OdDHL) autoinducer
-
96-well, black, clear-bottom microplates
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a 100 µM stock solution of OdDHL in acetonitrile.
-
Culture the E. coli MT102 reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.
-
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, perform a serial dilution of "this compound" to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
Add the OdDHL autoinducer to all wells (except the negative control) to a final concentration of 100 nM to induce the QS system.
-
Add 180 µL of the diluted bacterial culture to each well.
-
Include controls: a positive control (bacteria + OdDHL, no inhibitor) and a negative control (bacteria only).
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours with shaking.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the GFP fluorescence (Excitation: 485 nm, Emission: 520 nm) to quantify reporter gene expression.
-
-
Data Analysis:
-
Normalize the fluorescence readings by the OD600 readings to account for any minor effects on bacterial growth.
-
Calculate the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the log concentration of "this compound" and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method to determine the MIC of "this compound" against various bacterial strains.
Materials:
-
"this compound"
-
Bacterial strains of interest (P. aeruginosa, E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well, clear, U-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture bacteria in CAMHB to an exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare a 2-fold serial dilution of "this compound" in CAMHB in the 96-well plate. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of "this compound" at which there is no visible growth (turbidity). Results can be read visually or by measuring the absorbance at 600 nm.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the P. aeruginosa LasR quorum sensing pathway by "this compound".
Experimental Workflow Diagram
Caption: Drug discovery workflow for identifying and validating quorum sensing inhibitors.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014142748A1 - Quorum sensing inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Cell-Based Assays for Determining the Cytotoxicity of Antibacterial Agent 248
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibacterial agent 248 is a novel compound with demonstrated efficacy against a broad spectrum of pathogenic bacteria. As part of the preclinical safety evaluation, it is imperative to assess its potential cytotoxicity against mammalian cells to determine its therapeutic index. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic effects of this compound. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.
Data Presentation: Summary of Cytotoxicity Data
The following table summarizes the quantitative data obtained from various cytotoxicity assays performed on a human liver cell line (HepG2) and a human kidney cell line (HEK293) treated with this compound for 24 hours.
| Assay Type | Cell Line | Parameter Measured | IC₅₀ (µM) | Max. Cytotoxicity (%) |
| MTT Assay | HepG2 | Metabolic Activity | 150.2 ± 12.5 | 85.3 ± 5.1 |
| HEK293 | Metabolic Activity | 185.7 ± 15.1 | 80.1 ± 6.2 | |
| LDH Release Assay | HepG2 | Membrane Integrity | 125.8 ± 10.9 | 92.5 ± 4.8 |
| HEK293 | Membrane Integrity | 160.4 ± 13.7 | 88.9 ± 5.5 | |
| Caspase-3/7 Glo Assay | HepG2 | Apoptosis | 95.3 ± 8.7 | 75.6 ± 7.3 |
| HEK293 | Apoptosis | 110.1 ± 9.2 | 70.2 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) are used.
-
Culture Medium: Both cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: For all assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the final desired concentrations (e.g., 0.1 to 500 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The cells are then incubated for 24 hours.
MTT Assay for Metabolic Activity
This assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Following the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Release Assay for Membrane Integrity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse control cells with a lysis buffer (e.g., 1% Triton X-100).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-3/7 Glo Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway for apoptosis induction measured by the Caspase-3/7 assay.
Application Notes & Protocols: In Vivo Efficacy Testing for Hypothetical Antibacterial Agent 248 (HA-248)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. A critical step in this process is the evaluation of a candidate compound's effectiveness in living organisms. Animal models are essential for bridging the gap between preclinical and clinical research, providing an environment that is difficult to replicate in vitro.[1] This document provides a detailed framework and standardized protocols for assessing the in vivo efficacy of a hypothetical antibacterial agent, HA-248. Three widely-used murine infection models are described: the neutropenic thigh infection model for localized soft tissue infections, the peritonitis-sepsis model for systemic infections, and the pneumonia model for respiratory infections.[2][3][4] These protocols are designed to ensure robustness and reproducibility, which are critical for the successful translation of preclinical data.[5]
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized, deep-tissue bacterial infections and has been extensively used to understand antimicrobial pharmacology.[3][6] By inducing neutropenia, the model focuses on the direct bactericidal or bacteriostatic activity of the compound in the absence of a robust immune response.[3][6]
Data Presentation: Efficacy of HA-248 against MRSA
The following table summarizes hypothetical data from a murine thigh infection study evaluating HA-248 against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Treatment Group (dosed subcutaneously, q6h for 24h) | Mean Bacterial Burden at 24h (log₁₀ CFU/gram thigh) | Standard Deviation | Change from 0h Control (Δlog₁₀ CFU/g) |
| Vehicle Control (Saline) | 8.12 | 0.25 | +2.45 |
| HA-248 (10 mg/kg) | 6.55 | 0.31 | +0.88 |
| HA-248 (30 mg/kg) | 4.98 | 0.28 | -0.69 |
| HA-248 (100 mg/kg) | 3.15 | 0.35 | -2.52 |
| Vancomycin (110 mg/kg, q12h) | 4.21 | 0.29 | -1.46 |
| 0h Control (sacrificed at time of treatment initiation) | 5.67 | 0.22 | N/A |
Experimental Protocol: Murine Thigh Infection
-
Animal Selection: Use female ICR or CD-1 mice, 6-8 weeks old.[3]
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture MRSA (e.g., strain USA300) overnight on Tryptic Soy Agar (B569324) (TSA).
-
Resuspend colonies in sterile saline to a concentration of ~1 x 10⁷ CFU/mL, corresponding to a 0.5 McFarland standard.
-
-
Infection:
-
On day 0, anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension (~1 x 10⁶ CFU) via intramuscular (IM) injection into the right thigh of each mouse.[3]
-
-
Therapeutic Intervention:
-
At 2 hours post-infection, begin treatment.
-
Administer HA-248, vehicle control, or a comparator antibiotic (e.g., vancomycin) via the desired route (e.g., subcutaneous, intravenous). Dosing regimens should be based on prior pharmacokinetic studies.
-
-
Endpoint Measurement:
-
At 24 hours after the initiation of therapy, humanely euthanize the mice.
-
Aseptically excise the entire thigh muscle, weigh it, and place it in a sterile tube.[3]
-
Homogenize the tissue in 3 mL of sterile phosphate-buffered saline (PBS).[3]
-
Perform ten-fold serial dilutions of the homogenate and plate onto TSA plates in duplicate.[3]
-
Incubate plates for 18-24 hours at 37°C and enumerate the bacterial colonies to determine CFU/gram of tissue.[3]
-
Murine Peritonitis/Sepsis Model
The mouse peritonitis-sepsis model is a crucial screening method to evaluate the efficacy of antimicrobial agents against systemic infections.[2] It mimics the spread of bacteria within the peritoneal cavity leading to sepsis, with survival being a key endpoint.[2]
Data Presentation: Efficacy of HA-248 against E. coli
The following table summarizes hypothetical survival data from a murine sepsis study where infection was induced by intraperitoneal injection of Escherichia coli.
| Treatment Group (dosed IV, single dose at 1h post-infection) | Dose (mg/kg) | Number of Animals (n) | % Survival at 72 hours |
| Vehicle Control (Saline) | N/A | 10 | 0% |
| HA-248 | 20 | 10 | 30% |
| HA-248 | 50 | 10 | 80% |
| Ciprofloxacin | 10 | 10 | 90% |
Experimental Protocol: Murine Sepsis
-
Animal Selection: Use male or female C57BL/6 mice, 8-10 weeks old.
-
Inoculum Preparation:
-
Culture a pathogenic strain of E. coli (e.g., ATCC 25922) in Luria-Bertani (LB) broth to mid-log phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact lethal dose should be determined in pilot studies.
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse. To enhance virulence, 5% porcine mucin can be mixed with the inoculum.
-
-
Therapeutic Intervention:
-
At 1-2 hours post-infection, administer a single dose of HA-248, vehicle, or a comparator antibiotic via an appropriate route (e.g., intravenous or subcutaneous).[10]
-
-
Endpoint Measurement:
-
Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival at regular intervals for up to 72 hours or a predefined humane endpoint.
-
Alternatively, subsets of animals can be euthanized at specific time points (e.g., 24 hours) to determine bacterial loads in the peritoneal fluid, blood, and spleen.[2]
-
Murine Pneumonia Model
Murine pneumonia models are essential for evaluating the efficacy of antimicrobial agents against respiratory tract infections.[1][4][11] These models replicate key aspects of human lung infection, including bacterial growth, inflammation, and tissue damage.[4]
Data Presentation: Efficacy of HA-248 against K. pneumoniae
The table below presents hypothetical data on bacterial burden in the lungs following treatment with HA-248 in a murine model of pneumonia induced by Klebsiella pneumoniae.
| Treatment Group (dosed intranasally, q12h for 48h) | Mean Bacterial Burden at 48h (log₁₀ CFU/lungs) | Standard Deviation | Change from 2h Control (Δlog₁₀ CFU/lungs) |
| Vehicle Control (Saline) | 8.75 | 0.41 | +2.11 |
| HA-248 (5 mg/kg) | 6.89 | 0.38 | +0.25 |
| HA-248 (15 mg/kg) | 5.13 | 0.45 | -1.51 |
| Levofloxacin (25 mg/kg) | 4.55 | 0.39 | -2.09 |
| 2h Control (sacrificed at time of treatment initiation) | 6.64 | 0.33 | N/A |
Experimental Protocol: Murine Pneumonia
-
Animal Selection: Use female BALB/c mice, 7-9 weeks old.
-
Inoculum Preparation:
-
Culture a pathogenic strain of K. pneumoniae overnight and dilute in sterile saline to a concentration of approximately 1 x 10⁹ CFU/mL.
-
-
Infection:
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Hold the mouse in a supine position.[11]
-
Instill 20-50 µL of the bacterial suspension into the nares (intranasal inoculation). The mouse will aspirate the liquid into the lungs.
-
-
Therapeutic Intervention:
-
At 2-4 hours post-infection, begin the treatment regimen.
-
Administer HA-248, vehicle, or a comparator antibiotic via the desired route (e.g., intranasal, subcutaneous, or intravenous).
-
-
Endpoint Measurement:
-
At 48 hours post-infection, humanely euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (e.g., MacConkey agar) to quantify the bacterial load (CFU/lungs).
-
Additionally, bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory markers and cell counts.
-
Visualizations: Workflows and Pathways
General Experimental Workflow
Caption: General workflow for in vivo antibacterial efficacy studies.
Murine Thigh Infection Model Logic
Caption: Logical flow of the murine thigh infection model protocol.
Host Innate Immune Signaling Pathway
Caption: Simplified TLR4 signaling pathway in response to bacteria.
References
- 1. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Murine pneumonia model – REVIVE [revive.gardp.org]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. Murine thigh infection model. [bio-protocol.org]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse thigh infection model. [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Zosurabalpin (formerly "Antibacterial Agent 248") for the Treatment of Gram-Negative Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zosurabalpin is a first-in-class tethered macrocyclic peptide antibiotic with a novel mechanism of action against carbapenem-resistant Acinetobacter baumannii (CRAB), a critical global health threat.[1][2] This document provides detailed information on its mechanism of action, in vitro and in vivo activity, safety profile, and protocols for key experimental procedures. Zosurabalpin represents a promising therapeutic option for treating invasive infections caused by highly drug-resistant A. baumannii.[3][4]
Mechanism of Action
Zosurabalpin selectively targets and inhibits the lipopolysaccharide (LPS) transport machinery in A. baumannii.[1][5] Specifically, it binds to the LptB2FGC complex, a crucial component of the LPS transport system located in the inner bacterial membrane.[2][6] This binding event blocks the transport of LPS from the inner membrane to the outer membrane, leading to the toxic accumulation of LPS in the cell's interior and ultimately causing bacterial cell death.[3][6] This unique mechanism of action allows Zosurabalpin to bypass existing antibiotic resistance mechanisms.[6] Gene sequencing of resistant mutants has identified mutations in the lptF and lptG genes, further confirming the LptB2FGC complex as the molecular target.[1][6]
Quantitative Data Summary
Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter spp.
| Organism/Isolate Collection | Medium Supplement | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter spp. (n=150, China)[7][8] | 20% Horse Serum | 0.12 | 0.5 | 0.015 - 8 |
| Acinetobacter spp. (n=150, China)[7][8] | 20% Human Serum | 0.25 | 1 | 0.03 - 8 |
| A. baumannii-calcoaceticus complex (n=133, China)[7] | 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 |
| A. baumannii-calcoaceticus complex (n=133, China)[7] | 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 |
| Resistant A. baumannii (n=129, diverse sites)[1][9] | Not Specified | - | 1 | - |
Table 2: In Vivo Efficacy of Zosurabalpin in Mouse Infection Models
| Infection Model | Pathogen Strain | Dosing Regimen (Total Daily Dose) | Outcome |
| Neutropenic Pneumonia[1][5] | Pan-drug-resistant A. baumannii | 360 mg/kg/day | >5-log10 CFU decrease in lungs |
| Sepsis[5][6] | Carbapenem-resistant A. baumannii (CRAB) | Not specified | Potent efficacy observed |
| Femur/Lung Infection[5][6] | Carbapenem-resistant A. baumannii (CRAB) | Not specified | Potent efficacy observed |
Table 3: Phase 1 Clinical Trial Safety and Pharmacokinetic Data
| Parameter | Value |
| Doses Administered (Single IV)[10][11] | 10 mg to 2000 mg |
| Most Common Adverse Events[10][11] | Mild, dose-dependent, reversible infusion-related reactions |
| Clearance[5][6] | High (51 mL/min/kg) |
| Volume of Distribution[5][6] | Low (0.7 L/kg) |
| Terminal Half-life[5][6] | Short (0.3 hours) |
| Protein Binding (unbound fraction)[5][6] | Moderate (37%) |
| Excretion[10][11] | Approx. 52.6% in urine, 48.0% in feces |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[7][8]
Materials:
-
Zosurabalpin stock solution
-
Cation-adjusted Mueller Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates
-
Bacterial isolates of A. baumannii
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C)
-
Optional: Heat-inactivated horse or human serum[7]
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate. b. Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Drug Dilution: a. Perform serial two-fold dilutions of Zosurabalpin in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum. b. Include a positive control well (no drug) and a negative control well (no bacteria). c. Note: For some isolates, supplementation of CAMHB with 10-20% horse or human serum may be required for accurate MIC determination.[7][8]
-
Inoculation: a. Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubation: a. Incubate the plate at 35°C for 16-20 hours in ambient air.
-
MIC Reading: a. The MIC is defined as the lowest concentration of Zosurabalpin that completely inhibits visible growth of the organism.
Protocol 2: In Vivo Murine Lung Infection Model
This protocol is a generalized representation of efficacy studies for respiratory infections.[1][12]
Materials:
-
Female BALB/c or similar strain mice
-
Cyclophosphamide (B585) (for inducing neutropenia)
-
Ketamine/xylazine (anesthetic)
-
Carbapenem-resistant A. baumannii strain
-
Zosurabalpin formulated for subcutaneous injection
-
Vehicle control (placebo)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) or similar plates
Procedure:
-
Immunosuppression: a. Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce a neutropenic state.
-
Infection: a. Anesthetize the mice. b. Infect the mice via intratracheal inoculation with a predetermined lethal or sublethal dose of the A. baumannii strain suspended in PBS.
-
Treatment: a. At 2 hours post-infection, begin treatment. b. Administer Zosurabalpin subcutaneously to the treatment group (n=6 or more per group). A typical dosing regimen might be every 6 hours.[12] c. Administer the vehicle control to the placebo group.
-
Endpoint and Analysis: a. At 24 hours post-infection, euthanize the mice. b. Aseptically remove the lungs and weigh them. c. Homogenize the lungs in sterile PBS. d. Perform serial dilutions of the lung homogenate and plate onto agar plates. e. Incubate the plates overnight at 37°C. f. Count the colonies to determine the number of colony-forming units (CFU) per gram of lung tissue. g. Calculate the log10 CFU reduction compared to the vehicle control group. A statistically significant reduction (e.g., >2-log10) indicates efficacy.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific laboratory conditions and institutional guidelines for animal care and use.
References
- 1. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. bizgeniusapp.com [bizgeniusapp.com]
- 5. infezmed.it [infezmed.it]
- 6. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2131. Activity of the Novel Antibiotic Zosurabalpin (RG6006) against Clinical Acinetobacter Isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. BugBitten A class above: novel antibiotics that works against highly resistant bacteria [blogs.biomedcentral.com]
- 10. 2126. Safety, Tolerability, and Pharmacokinetics (PK) in Healthy Participants Following Single Dose Administration of Zosurabalpin, a Novel Pathogen-Specific Antibiotic for the Treatment of Serious Acinetobacter Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for "Antibacterial agent 248"
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Antibacterial agent 248". The following technical support guide has been developed based on established principles of antimicrobial susceptibility testing and general troubleshooting procedures for Minimum Inhibitory Concentration (MIC) assays. The information provided is intended to serve as a general resource for researchers encountering variability in their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing inconsistent MIC results for this compound across different experiments?
Inconsistent MIC values for the same bacterial isolate and antimicrobial agent can stem from various technical and biological factors.[1] It is crucial to meticulously control experimental conditions to ensure reproducibility.
Possible Causes and Troubleshooting Steps:
-
Inoculum Preparation and Size: The density of the bacterial suspension is a critical variable. An inoculum size that is too high or too low can lead to artificially elevated or decreased MIC values, respectively.[2][3]
-
Media Composition and pH: The type of growth medium and its pH can significantly influence the activity of an antibacterial agent.[5]
-
Troubleshooting: Use the recommended and standardized medium for your specific test organism, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[6] Verify the pH of each new batch of media.
-
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC readings.[5]
-
Contamination or Mixed Cultures: The presence of contaminating microorganisms or a mixed bacterial population can lead to erroneous and variable results.[1]
-
Troubleshooting: Routinely check the purity of your bacterial culture by streaking it on an appropriate agar (B569324) plate before starting the MIC assay.[1]
-
-
Agent Preparation and Stability: Improper dissolution, storage, or degradation of this compound can alter its effective concentration.
-
Troubleshooting: Prepare stock solutions of the agent fresh for each experiment whenever possible. If storing stock solutions, validate the storage conditions and duration to ensure stability. Use an appropriate solvent that does not interfere with bacterial growth or the agent's activity.
-
Question 2: The MIC of this compound for my quality control (QC) strain is out of the expected range. What should I do?
Deviations in QC strain MICs indicate a potential systemic issue with the assay.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for out-of-range QC MIC results.
Question 3: How should I interpret the MIC value once it is determined?
The MIC is the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism.[6] The interpretation of this value (i.e., whether the organism is susceptible, intermediate, or resistant) requires comparison to established clinical breakpoints.[6][7] As "this compound" is a hypothetical compound, no such breakpoints exist. For research purposes, the MIC is used to quantify and compare its potency against different microorganisms.
Data Presentation
Table 1: Common Factors Influencing MIC Results
| Factor | Potential Impact on MIC | Recommended Control Measures |
| Inoculum Density | High inoculum can increase MIC ("inoculum effect").[2] Low inoculum can decrease MIC. | Standardize to 0.5 McFarland; verify final concentration. |
| Growth Medium | Component variations can alter agent activity. pH can affect agent stability and bacterial growth. | Use CLSI or EUCAST recommended media (e.g., CAMHB).[7] Check and record pH of each batch. |
| Incubation Time | Shorter times may lead to falsely low MICs. Longer times may allow for breakthrough growth. | Standardize to 18-24 hours for most bacteria.[4] |
| Incubation Temperature | Sub-optimal temperatures can slow growth, potentially lowering the apparent MIC. | Maintain a calibrated incubator at 35-37°C.[1] |
| Antimicrobial Agent | Degradation or precipitation reduces effective concentration, leading to falsely high MICs. | Prepare fresh solutions; verify solubility and stability. |
| Culture Purity | Contamination can lead to uninterpretable or erroneous results.[1] | Perform purity check on agar plates for each isolate. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is a generalized method based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh overnight culture of the test organism on a non-selective agar plate.
-
Medium: Use sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution at a concentration at least 10-fold higher than the highest concentration to be tested. The solvent should be sterile and non-bacteriostatic (e.g., sterile deionized water, DMSO).
-
Microtiter Plate: Use a sterile 96-well, U-bottom or flat-bottom plate.
2. Inoculum Preparation:
-
Aseptically pick several colonies from the fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4]
3. Plate Preparation and Inoculation:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 in each row to be used.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (no agent).
-
Well 12 can serve as a sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
4. Incubation:
-
Cover the plate with a lid and incubate at 35-37°C for 18-24 hours in ambient air.
5. Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7]
Experimental Workflow Diagram:
Caption: Standard workflow for a broth microdilution MIC assay.
Hypothetical Signaling Pathway
Note: As the mechanism of action for "this compound" is unknown, the following diagram illustrates a hypothetical pathway where the agent inhibits bacterial cell wall synthesis, a common target for antibiotics.
Caption: Hypothetical mechanism: Inhibition of cell wall synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EUCAST: MIC Determination [eucast.org]
"Antibacterial agent 248" stability in DMSO and other solvents
Welcome to the technical support center for Antibacterial Agent 248. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of "this compound" in DMSO and other solvents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is highly recommended to prepare concentrated stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). For biological assays, ensure the final concentration of DMSO is compatible with your experimental system to avoid solvent-induced toxicity.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] It is best to store these aliquots at -80°C. For short-term storage, 4°C may be acceptable, but it is advisable to prepare fresh stock solutions regularly, ideally every two weeks.[2]
Q3: My solution of this compound changed color. What does this indicate?
A3: A change in the color of the solution may be an indicator of chemical degradation or oxidation of the compound.[3] It is recommended to discard the solution and prepare a fresh one from a new stock aliquot. To minimize oxidation, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution.[3]
Q4: I'm observing precipitation when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers can be due to the low aqueous solubility of this compound.[2] The solubility may also be dependent on the pH of the buffer.[2] You may need to adjust the pH of your buffer or screen different buffer systems to find one that maintains the solubility of the compound at your desired working concentration.
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the recommended primary solvent, other organic solvents may be used depending on your experimental needs. However, it is crucial to determine the stability of this compound in any alternative solvent. The choice of solvent is critical as it can affect both the solubility and stability of the compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is a common problem that can often be traced back to the stability of the antibacterial agent in the solution.
-
Potential Cause: Degradation of the compound in the stock solution or assay medium.
-
Recommended Actions:
-
Prepare fresh working solutions for each experiment from a frozen DMSO stock.[3]
-
To prevent photodegradation, protect solutions from light by using amber vials or covering containers with aluminum foil.[2][3]
-
Perform a time-course experiment to assess the stability of the agent in your specific assay medium.[2]
-
Minimize the exposure of the compound to elevated temperatures; for example, when preparing media, add the antibiotic after the agar (B569324) has cooled to around 55°C.[4]
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in an HPLC chromatogram is a strong indicator of degradation.
-
Potential Cause: Chemical degradation of the compound.
-
Recommended Actions:
Stability Data Summary
The following table summarizes the stability of this compound in various solvents under different storage conditions. This data is illustrative and should be used as a guideline.
| Solvent | Storage Temperature | Duration | Remaining Compound (%) | Observations |
| DMSO | -80°C | 6 months | >99% | No significant degradation observed. |
| DMSO | 4°C | 2 weeks | 95% | Minor degradation detected. |
| DMSO | Room Temperature | 24 hours | 85% | Significant degradation. |
| Ethanol | -20°C | 1 month | 92% | Suitable for short-term storage. |
| PBS (pH 7.4) | 37°C | 8 hours | 70% | Unstable in aqueous buffer at physiological temperature. |
| Acetonitrile | Room Temperature | 48 hours | 98% | Relatively stable. |
Experimental Protocols
Protocol 1: Assessing Stability in Different Solvents by HPLC
This protocol outlines a general procedure to determine the stability of this compound in various solvents over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the solvents to be tested (e.g., DMSO, ethanol, PBS pH 7.4, acetonitrile).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of each test solution and inject it into an HPLC system to determine the initial peak area of the compound. This will serve as the 100% reference point.[3]
-
Incubation: Store the remaining test solutions under the desired temperature and light conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: Take aliquots of each solution at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
HPLC Analysis: Analyze the samples by HPLC. The peak area corresponding to this compound will be used to determine its concentration.[3]
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0). Plot the percentage of the compound remaining versus time to determine its stability profile.[3]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[5]
-
Base Hydrolysis: Treat a solution of the agent with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified period.[5]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.[5]
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for a specified period.[5]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and all degradation products.[5]
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
Addressing solubility issues of "Antibacterial agent 248" in media
Technical Support Center: Antibacterial Agent 248
This guide provides troubleshooting and frequently asked questions (FAQs) regarding solubility issues encountered with this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen?
A1: This is a common occurrence for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds.[1] However, when the DMSO stock is diluted into an aqueous medium, the solvent environment becomes predominantly polar (water-based). This drastic change in polarity can cause the compound to "crash out" or precipitate because it is no longer soluble.[1] It is also crucial to keep the final DMSO concentration in your experiment low, typically at or below 0.1%, as higher concentrations can be toxic to cells.[1]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, a high-purity, anhydrous organic solvent is recommended. The choice of solvent can significantly impact the agent's effectiveness and solubility.[2][3] Dimethyl sulfoxide (DMSO) is a common first choice. For certain applications, ethanol (B145695) can also be used.[4] The ideal stock concentration will depend on the solvent and the required final concentration for your assay.[4]
Q3: What is the maximum final concentration of organic solvent (e.g., DMSO) that is safe for my cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[1] However, it is best practice to run a solvent tolerance control experiment for your specific cell line to determine the optimal concentration. Always ensure the final solvent concentration is consistent across all experimental conditions, including vehicle controls.[1]
Q4: Can adjusting the pH of my media improve the solubility of this compound?
A4: Yes, if the compound has ionizable groups, pH adjustment can significantly improve its solubility.[1][5] For acidic compounds, increasing the pH (making it more basic) can increase solubility. Conversely, for basic compounds, decreasing the pH (making it more acidic) can improve solubility.[1] This is a preferred method for optimizing ionizable drugs.[6]
Troubleshooting Guide
Issue 1: Precipitate Observed in Media After Adding Stock Solution
If you observe cloudiness or visible precipitate after diluting your stock solution into the experimental medium, follow these steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation.
Recommended Actions:
-
Optimize the Dilution Technique: Instead of adding media to your stock, add the small volume of stock solution drop-by-drop into the bulk aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[1]
-
Gentle Warming and Sonication: Gently warm the final solution to 37°C and use a bath sonicator for 5-10 minutes.[1][7] This can provide the energy needed to break up precipitate particles and get the compound back into solution. Be cautious, as prolonged heat can degrade some compounds.[1]
-
Reduce Final Concentration: Your desired concentration may be above the solubility limit of Agent 248 in the final medium. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.[7]
-
Use Co-solvents or Formulation Aids: If the above steps fail, consider using a co-solvent system or other solubilization techniques. Water-miscible organic solvents like ethanol or propylene (B89431) glycol can be used in combination with DMSO to improve solubility.[6] Another approach is the use of surfactants or complexation agents like cyclodextrins.[6][8]
Issue 2: Inconsistent Antibacterial Activity
Inconsistent results may be linked to incomplete solubilization of the agent, leading to variations in the effective concentration.
Solubility Data for this compound
| Solvent | Polarity | Max Solubility (at 25°C) | Notes |
| Water | High | < 0.1 µg/mL | Practically insoluble. |
| PBS (pH 7.4) | High | ~0.5 µg/mL | Slightly improved with physiological pH. |
| Ethanol (100%) | Medium | ~2.5 mg/mL | A viable co-solvent option.[4] |
| DMSO (100%) | Low | > 50 mg/mL | Recommended for primary stock solution.[1] |
This data is illustrative for this compound.
Recommendations:
-
Confirm Complete Dissolution of Stock: Before each use, ensure your frozen stock solution is brought to room temperature and vortexed thoroughly to redissolve any compound that may have precipitated during storage.[4]
-
Particle Size Reduction: For issues related to dissolution rate, techniques like micronization can increase the surface area of the drug, allowing for better interaction with the solvent and enhanced solubility.[5][9][10]
-
Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a validated, fully solubilized stock solution. Avoid storing highly diluted aqueous solutions, as the compound may precipitate over time.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound (MW = 412.5 g/mol , illustrative).
Workflow for Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Antibacterial and cytotoxic activities of different solvent extracts from Artemisia herba-alba against MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Potential for "Antibacterial agent 248" interference in assays
This technical support resource is designed for researchers, scientists, and drug development professionals using "Antibacterial agent 248." Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference in common experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high background in our absorbance-based assays (e.g., MIC testing in 96-well plates) when using this compound. What is the likely cause?
A1: A high background signal in absorbance-based assays is often due to the intrinsic color of the test compound. "this compound" is a yellow-colored compound in solution, which can absorb light in the same spectral range as your assay readout, leading to artificially inflated absorbance readings.
Troubleshooting Steps:
-
Run a Spectral Scan: Perform a full absorbance scan (e.g., 200-800 nm) of "this compound" at the concentrations used in your assay, dissolved in the same assay buffer. This will help identify its peak absorbance wavelength(s).
-
Wavelength Selection: If your assay allows, choose a reading wavelength that does not overlap with the peak absorbance of "this compound."
-
Use a Blank Control: It is crucial to include a control well containing only the assay buffer and "this compound" at the same concentration as in your experimental wells. Subtract the absorbance of this control from your experimental readings to correct for the compound's intrinsic color.[1]
Q2: Our fluorescence-based viability assay (using a green fluorescent dye) shows a decrease in signal with increasing concentrations of this compound, suggesting high cytotoxicity. However, our CFU plating results do not corroborate this. Why might this be?
A2: This discrepancy is likely due to fluorescence quenching caused by "this compound." Fluorescence quenching is a process where a compound decreases the fluorescence intensity of a fluorophore.[1][2] "this compound" has been observed to quench the fluorescence of commonly used green fluorescent dyes. This can lead to a false interpretation of decreased cell viability.
Troubleshooting Steps:
-
Assess Autofluorescence and Quenching: Measure the fluorescence of samples containing only "this compound" in the assay buffer to check for autofluorescence.[1][2] To test for quenching, measure the fluorescence of your dye in the presence and absence of the compound.
-
Change the Fluorophore: If significant quenching is observed, consider switching to a fluorescent probe with a different emission spectrum (e.g., a red fluorescent dye) that is less susceptible to quenching by "this compound."[2]
-
Use an Alternative Viability Assay: Employ a non-fluorescence-based method for assessing cell viability, such as counting colony-forming units (CFU) or using a colorimetric assay like the resazurin (B115843) assay, which is less prone to this type of interference.[2][3]
Q3: I am observing precipitation of "this compound" when preparing my working solutions in aqueous buffers. How can I improve its solubility?
A3: "this compound" has limited solubility in aqueous solutions at neutral pH. Precipitation can lead to inconsistent and inaccurate results in your assays.
Troubleshooting Steps:
-
Adjust pH: The solubility of "this compound" is pH-dependent. It is more soluble in slightly acidic conditions (pH 6.0-6.5). If your experimental conditions permit, consider using a buffer in this pH range.[3]
-
Use a Co-solvent: While the primary stock should be in an organic solvent like DMSO, you can try preparing an intermediate dilution in a co-solvent system (e.g., a mixture of ethanol (B145695) and water) before the final dilution in your aqueous assay buffer.
-
Sonication: Briefly sonicating your working solution can help to dissolve small aggregates of the compound.
Q4: My minimum inhibitory concentration (MIC) values for "this compound" are not reproducible between experiments. What could be the cause?
A4: Inconsistent MIC values can stem from several factors, including variations in inoculum preparation and the inherent variability of the assay itself.[4][5] For "this compound," which can be challenging to dissolve, inconsistencies in the concentration of the soluble, active compound are a likely culprit.
Troubleshooting Steps:
-
Standardize Inoculum: Always use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., ~1.5 x 10^8 CFU/mL for a 0.5 McFarland standard).[4][5]
-
Ensure Complete Solubilization: Before adding the compound to your assay, visually inspect your stock and working solutions to ensure there is no precipitate. Follow the steps outlined in Q3 to improve solubility.
-
Consistent Endpoint Reading: For compounds that may not fully inhibit growth but cause a significant reduction, it is important to have a consistent method for reading the endpoint. It is often recommended to read the MIC as the lowest concentration that causes an ~80% reduction in growth compared to the positive control.[5]
Quantitative Data Summary
The following table summarizes hypothetical data from control experiments to characterize the potential interference of "this compound."
| Assay Type | Parameter Measured | Concentration of Agent 248 (µg/mL) | Observed Signal (Arbitrary Units) | Conclusion |
| Absorbance | Intrinsic Absorbance at 450 nm | 0 | 0.05 | "this compound" has significant intrinsic absorbance. |
| 16 | 0.25 | |||
| 64 | 0.95 | |||
| Fluorescence | Autofluorescence (Ex/Em 485/520 nm) | 0 | 10 | "this compound" has low autofluorescence at these wavelengths. |
| 16 | 15 | |||
| 64 | 25 | |||
| Fluorescence | Quenching of Green Dye (Ex/Em 485/520 nm) | 0 | 1000 | "this compound" significantly quenches the green fluorescent dye. |
| 16 | 650 | |||
| 64 | 200 |
Experimental Protocols
Protocol 1: Assessing Compound Interference with Absorbance
-
Prepare Compound Dilutions: Prepare a serial dilution of "this compound" in your assay medium at 2x the final desired concentrations.
-
Plate Setup: In a 96-well plate, add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Add Medium: Add 100 µL of sterile assay medium to each well (without bacteria).
-
Incubate: Incubate the plate under the same conditions as your experiment (e.g., 37°C for 18-24 hours).
-
Read Absorbance: Measure the absorbance at the wavelength used for your assay (e.g., 600 nm for bacterial growth). These values will serve as your background to be subtracted from the experimental wells.
Protocol 2: Evaluating Fluorescence Quenching
-
Prepare Solutions: Prepare a working solution of your fluorescent dye in the assay buffer. Prepare serial dilutions of "this compound" in the assay buffer.
-
Plate Setup: In a black, clear-bottom 96-well plate, add the fluorescent dye to all wells.
-
Add Compound: Add the serial dilutions of "this compound" to the wells. Include a control with only the dye and buffer.
-
Incubate: Incubate for 15-30 minutes at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths. A dose-dependent decrease in fluorescence in the presence of the compound indicates quenching.
Visual Guides
Caption: Troubleshooting workflow for "this compound" assay interference.
Caption: Potential interference points of "this compound" in a cell signaling pathway.
References
Technical Support Center: Antibacterial Agent 248 Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the cytotoxic effects of Antibacterial Agent 248 in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cytotoxicity for Agent 248 in mammalian cells?
A1: Agent 248 is hypothesized to induce cytotoxicity primarily through the induction of apoptosis. It is believed to disrupt mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event triggers the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][2][3]
Q2: How does the cytotoxicity of Agent 248 vary across different mammalian cell lines?
A2: The cytotoxic effects of Agent 248 can vary significantly depending on the cell line. This variability is often attributed to differences in metabolic rates, membrane composition, and intrinsic apoptosis signaling pathways. For instance, rapidly dividing cancer cell lines may exhibit higher sensitivity compared to non-cancerous primary cells. Refer to the data in Table 1 for a summary of IC50 values in commonly used cell lines.
Q3: What are the appropriate positive and negative controls for cytotoxicity experiments with Agent 248?
A3:
-
Negative Control: A vehicle control (e.g., DMSO or PBS) at the same concentration used to dissolve Agent 248. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A well-characterized cytotoxic agent (e.g., staurosporine (B1682477) or doxorubicin) should be used to confirm that the cell system and cytotoxicity assay are functioning correctly.
Q4: At what time points should I assess the cytotoxicity of Agent 248?
A4: We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question. As shown in Table 1, the IC50 values for Agent 248 generally decrease with longer exposure times.
Data Presentation: Cytotoxicity of Agent 248
Table 1: IC50 Values (µM) of Agent 248 in Various Mammalian Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa (Cervical Cancer) | 45.2 | 22.5 | 10.8 |
| HepG2 (Liver Cancer) | 60.1 | 35.7 | 18.2 |
| A549 (Lung Cancer) | 52.8 | 28.9 | 14.5 |
| HEK293 (Human Embryonic Kidney) | > 100 | 85.3 | 55.6 |
Troubleshooting Guides
This section addresses common issues encountered during the evaluation of Agent 248's cytotoxicity.
Issue 1: High variability in MTT assay results between replicate wells.
-
Potential Cause A: Incomplete formazan (B1609692) crystal solubilization.
-
Solution: Ensure complete dissolution of formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and incubating for a sufficient period (e.g., 15-30 minutes on an orbital shaker).[4] Visually inspect the wells under a microscope to confirm that all crystals have dissolved before reading the plate.
-
-
Potential Cause B: "Edge effect" in the 96-well plate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more susceptible to evaporation.[4] Instead, fill these wells with sterile PBS or culture medium to maintain a humid environment.
-
-
Potential Cause C: Inaccurate cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent technique to minimize pipetting errors.
-
Issue 2: Discrepancy between MTT assay and LDH assay results.
-
Potential Cause A: Different cytotoxic mechanisms.
-
Explanation: The MTT assay measures metabolic activity, which can be affected by factors other than cell death, while the LDH assay measures membrane integrity.[5] Agent 248 might inhibit metabolic activity at concentrations lower than those required to induce membrane rupture.
-
Solution: This is not necessarily an error. The different results provide complementary information about the mechanism of cytotoxicity. Consider using a third assay, such as Annexin V/PI staining, to specifically quantify apoptosis.[6]
-
-
Potential Cause B: Agent 248 interferes with the MTT reagent.
-
Solution: To check for direct reduction of MTT by Agent 248, set up a cell-free control containing only medium, MTT reagent, and Agent 248.[4] If a color change occurs, Agent 248 is interfering with the assay. In this case, rely on the LDH assay or other non-tetrazolium-based assays.
-
Issue 3: Low signal or no dose-response in the Annexin V/PI apoptosis assay.
-
Potential Cause A: Incorrect timing of the assay.
-
Explanation: Apoptosis is a dynamic process. Early apoptotic cells (Annexin V positive, PI negative) will eventually become late apoptotic or necrotic (Annexin V positive, PI positive).[7]
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting early apoptosis after treatment with Agent 248.
-
-
Potential Cause B: Loss of apoptotic cells during sample preparation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of Agent 248. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
-
Experimental Setup: Seed and treat cells with Agent 248 in a 96-well plate as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release (vehicle-treated cells).
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[11]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[11] Add 50 µL of stop solution and measure the absorbance at 490 nm.[11]
-
Calculation: Determine the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.[11]
Protocol 3: Annexin V/PI Staining for Apoptosis
-
Cell Preparation: Seed cells in a 6-well plate and treat with Agent 248 for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of Agent 248.
Caption: Troubleshooting decision tree for inconsistent MTT assay results.
Caption: Hypothesized signaling pathway for Agent 248-induced apoptosis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. kumc.edu [kumc.edu]
"Antibacterial agent 248" degradation and stability studies
This technical support guide provides troubleshooting advice and frequently asked questions for researchers working on the degradation and stability studies of the novel antibacterial agent Cefloritin-248, a third-generation cephalosporin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cefloritin-248?
A1: Cefloritin-248 is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. Hydrolysis involves the opening of the crucial β-lactam ring, which is sensitive to both acidic and alkaline conditions, rendering the agent inactive.[1][2] Photodegradation can occur upon exposure to UV light, leading to the formation of various photoproducts.[3][4][5]
Q2: What are the optimal storage conditions for Cefloritin-248 stock solutions and solid powder?
A2: For long-term stability, Cefloritin-248 powder should be stored in a cool, dark, and dry place (2-8°C). Stock solutions, typically prepared in a buffered aqueous solution at a slightly acidic pH (around 5.0-6.5), should be stored protected from light at 2-8°C and used within 24-48 hours.[1] The stability of β-lactam antibiotics is often maximal in a slightly acidic pH range.[1]
Q3: My HPLC analysis shows several unexpected peaks in my stability samples. How can I identify if they are degradants?
A3: To identify if new peaks are degradants, you should run a forced degradation study.[6][7] By intentionally exposing Cefloritin-248 to stress conditions (acid, base, oxidation, heat, light), you can generate its degradation products.[8] The retention times of the peaks from the stressed samples can then be compared to the unknown peaks in your stability samples. Mass spectrometry (LC-MS) can be used for further structural elucidation of these degradants.
Q4: Can I use a different buffer for my stability studies?
A4: While possible, it is crucial to ensure the buffer components do not catalyze the degradation of Cefloritin-248. Phosphate (B84403) and citrate (B86180) buffers are commonly used. However, some buffers can interact with the drug substance. It is recommended to perform a preliminary compatibility study with any new buffer system by analyzing samples at an initial time point and after a short period of incubation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Potency in Aqueous Solution
-
Problem: You observe a significant drop in the concentration of Cefloritin-248 shortly after preparing an aqueous solution, even when stored at 4°C.
-
Possible Causes & Solutions:
-
Incorrect pH: The pH of your solution may be outside the optimal stability range (pH 5.0-6.5). Unbuffered water can have a pH that promotes hydrolysis.[9][10]
-
Solution: Ensure your solvent is a buffer solution within the optimal pH range. Verify the pH after dissolution of Cefloritin-248.
-
-
Exposure to Light: Cefloritin-248 is known to be photolabile. Even ambient laboratory light can initiate degradation over time.[3][5]
-
Solution: Prepare solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to light during handling.
-
-
Contamination with Metal Ions: Trace metal ions can catalyze the degradation of cephalosporins.
-
Solution: Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA in your buffer, after confirming its compatibility.
-
-
Issue 2: Inconsistent Retention Times in HPLC Analysis
-
Problem: The retention time for the main Cefloritin-248 peak shifts between injections or between analytical runs.
-
Possible Causes & Solutions:
-
Column Equilibration: The HPLC column may not be sufficiently equilibrated with the mobile phase before injection.
-
Solution: Equilibrate the column for at least 10-15 column volumes before starting the sequence.[11]
-
-
Mobile Phase Fluctuation: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or inconsistent mixing.[12]
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered. If using a gradient, ensure the pump's mixing performance is optimal.[11]
-
-
Temperature Variation: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Problem: You observe peaks in your chromatogram even when injecting a blank (mobile phase).
-
Possible Causes & Solutions:
-
Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector or column.
-
Solution: Implement a needle wash step with a strong solvent in your autosampler method.[13] Inject blanks between samples to check for carryover.
-
-
Contaminated Mobile Phase: The mobile phase or one of its components may be contaminated.
-
Solution: Filter all mobile phase components before use. Prepare fresh mobile phase and re-run the analysis.
-
-
Column Contamination: Strongly retained compounds from previous samples can build up on the column.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) as part of a regular maintenance routine.[14]
-
-
Quantitative Data Summary
The following tables summarize the stability of Cefloritin-248 under various stress conditions.
Table 1: pH-Dependent Hydrolysis of Cefloritin-248 in Aqueous Solution at 37°C
| pH | % Cefloritin-248 Remaining (after 8 hours) | Major Degradant Identified |
| 2.0 | 45.2% | DP-H1 (β-Lactam Ring Cleavage) |
| 4.0 | 85.7% | DP-H1 |
| 6.0 | 98.1% | Minimal Degradation |
| 8.0 | 70.3% | DP-H2 (Isomerization Product) |
| 10.0 | 15.6% | DP-H2 and other products |
Table 2: Photostability of Cefloritin-248 at 25°C
| Condition | Light Source (ICH Q1B Option I) | Duration | % Degradation | Major Degradant Identified |
| Aqueous Solution (pH 6.0) | Cool white fluorescent + Near UV | 24 hours | 18.5% | DP-P1 (Photolytic Isomer) |
| Solid State (Powder) | Cool white fluorescent + Near UV | 24 hours | 3.2% | DP-P2 (Oxidative Photoproduct) |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cefloritin-248
This protocol is designed to intentionally degrade the drug substance to develop and validate a stability-indicating analytical method.[6][7][8]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Cefloritin-248 in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, protected from light.
-
Thermal Degradation: Place the solid powder of Cefloritin-248 in an oven at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 8 hours.
-
Photodegradation: Expose the solid powder and the stock solution (in a quartz cuvette) to a photostability chamber compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of phosphate buffer and acetonitrile).
Protocol 2: Stability-Indicating HPLC-UV Method
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies of Agent 248.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ijnrd.org [ijnrd.org]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming Resistance to Thiazole-Based Antibacterial Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole-based antibacterial agents. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges related to bacterial resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with thiazole-based antibacterial agents.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Compound Solubility/Stability: The thiazole (B1198619) derivative may have poor solubility in the test medium or may be degrading over the incubation period.[1] 2. Inoculum Variability: The bacterial inoculum size may not be consistent across experiments. 3. Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may be inhibiting bacterial growth at the concentrations tested.[1] | 1. Solubility/Stability Checks: - Visually inspect for precipitation. - Test the compound's stability at 37°C over 24 hours. - Consider using a different solvent or a co-solvent system. 2. Standardize Inoculum: - Strictly adhere to the 0.5 McFarland standard for inoculum preparation. - Use a spectrophotometer to verify the optical density. 3. Solvent Control: - Run a solvent control to determine the highest non-inhibitory concentration. |
| No Activity Against Gram-Negative Bacteria | 1. Outer Membrane Barrier: The outer membrane of Gram-negative bacteria can prevent the thiazole compound from reaching its intracellular target. 2. Efflux Pumps: The compound may be a substrate for efflux pumps that actively remove it from the cell. | 1. Permeabilizing Agents: - Co-administer the compound with a known outer membrane permeabilizing agent (e.g., EDTA). 2. Efflux Pump Inhibitors (EPIs): - Test the compound in the presence of a broad-spectrum EPI (e.g., CCCP, PAβN). A significant decrease in MIC suggests efflux. |
| High Background in Efflux Pump Inhibition (EPI) Assay | 1. Autofluorescence: The thiazole compound itself may be fluorescent at the excitation/emission wavelengths used for the fluorescent dye (e.g., ethidium (B1194527) bromide). 2. Dye Concentration: The concentration of the fluorescent dye may be too high, leading to saturation of the signal. | 1. Compound Fluorescence Check: - Measure the fluorescence of the compound alone at the assay wavelengths. - If fluorescent, consider using a different fluorescent substrate. 2. Dye Titration: - Perform a titration experiment to determine the optimal, non-saturating concentration of the fluorescent dye. |
| Difficulty Amplifying Target Gene for Mutation Analysis | 1. Poor Primer Design: Primers may have a low melting temperature (Tm), secondary structures, or may not be specific to the target gene. 2. DNA Quality: The extracted genomic DNA may be of low quality or contain PCR inhibitors. | 1. Primer Optimization: - Redesign primers with a higher Tm and check for potential hairpins or self-dimers. - Perform a gradient PCR to determine the optimal annealing temperature. 2. DNA Purification: - Re-purify the DNA using a column-based kit to remove inhibitors. - Assess DNA quality using a NanoDrop or gel electrophoresis. |
| No Reduction in MIC in the Presence of an Efflux Pump Inhibitor (EPI) | 1. Compound is not an Efflux Substrate: The primary mechanism of resistance may not be efflux. 2. Specific Efflux Pump: The bacterium may utilize an efflux pump that is not inhibited by the EPI used. 3. Target Modification: A mutation in the drug's target may be the dominant resistance mechanism. | 1. Investigate Other Mechanisms: - Proceed with target gene sequencing to check for mutations. 2. Use Different EPIs: - Test with a panel of EPIs known to inhibit different classes of efflux pumps. 3. Whole-Genome Sequencing: - For a comprehensive analysis, consider whole-genome sequencing of the resistant strain. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to thiazole-based antibacterial agents?
A1: The primary resistance mechanisms include:
-
Target Modification: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of the thiazole derivative.[1]
-
Efflux Pumps: Bacteria can actively transport the thiazole compound out of the cell using efflux pumps, preventing it from reaching its target.[1]
-
Biofilm Formation: Bacteria within a biofilm are protected by an extracellular matrix that can limit drug penetration.[1]
Q2: How can I determine if my thiazole derivative is a substrate for an efflux pump?
A2: A common method is to determine the Minimum Inhibitory Concentration (MIC) of your compound against a bacterial strain known to overexpress an efflux pump, both in the presence and absence of a known efflux pump inhibitor (EPI) like CCCP or PAβN. A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that your compound is an efflux pump substrate.[1]
Q3: What are some common bacterial targets of thiazole-based antibacterials?
A3: Thiazole-based compounds have been shown to target various essential bacterial processes, including DNA gyrase and topoisomerase IV, which are involved in DNA replication.
Q4: My compound is active against susceptible strains but not against resistant clinical isolates. What should be my next step?
A4: Your next step should be to investigate the mechanism of resistance in the clinical isolates. A good starting point is to perform an MIC assay in the presence of an efflux pump inhibitor. If efflux is not implicated, you should then proceed to sequence the gene of the putative target to identify any potential resistance-conferring mutations.
Q5: Are there any known synergistic effects of thiazole derivatives with existing antibiotics?
A5: Yes, some thiazole compounds have been shown to act synergistically with conventional antibiotics. This is often observed when the thiazole derivative inhibits a resistance mechanism, such as an efflux pump, thereby re-sensitizing the bacteria to the other antibiotic. Checkerboard assays are typically used to evaluate synergy.
Data Presentation
Table 1: Comparative Antibacterial Activity of Thiazole Derivatives Against Susceptible and Resistant Staphylococcus aureus
| Compound | S. aureus (Susceptible) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) | Vancomycin-Intermediate S. aureus (VISA) MIC (µg/mL) | Vancomycin-Resistant S. aureus (VRSA) MIC (µg/mL) | Reference |
| Thiazole Derivative A | 1.3 | 1.3 | 1.3 | 1.3 | [2] |
| Thiazole Derivative B | 2.8 - 5.6 | 2.8 - 5.6 | 2.8 - 5.6 | 2.8 - 5.6 | [2] |
| Thiazole-Quinolinium 4a4 | 1 | 1 - 8 | N/A | N/A | [3] |
| Thiazole-Quinolinium 4b4 | 2 | 2 - 16 | N/A | N/A | [3] |
| Vancomycin | 1 | 1 | 4 - 8 | >16 | [4] |
| Mupirocin | 0.1 | 0.1 | 0.1 | 0.1 | [5] |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the MIC of a Thiazole Derivative Against a Resistant Bacterial Strain
| Bacterial Strain | Thiazole Derivative MIC (µg/mL) | Thiazole Derivative + EPI MIC (µg/mL) | Fold-Decrease in MIC | Reference |
| S. aureus 1199B (NorA overexpressing) | 512 | 128 | 4 | [6] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation: a. Aseptically select 3-5 colonies of the test bacterium from a fresh agar (B569324) plate. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Compound Preparation: a. Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
4. Result Interpretation: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay using Ethidium Bromide (EtBr)
1. Bacterial Cell Preparation: a. Grow the bacterial strain to the mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS). c. Resuspend the cells in PBS to an optical density (OD₆₀₀) of 0.5.
2. EtBr Loading: a. Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL. b. Incubate at room temperature for 1 hour to allow for EtBr uptake.
3. Efflux Assay: a. Centrifuge the EtBr-loaded cells, remove the supernatant, and resuspend them in PBS. b. Add the thiazole derivative at the desired concentration to the cell suspension. Include a positive control (a known EPI) and a negative control (no compound). c. Initiate efflux by adding glucose to the cell suspension. d. Immediately measure the fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for EtBr.
4. Data Analysis: a. A decrease in the rate of fluorescence decline in the presence of the thiazole derivative compared to the negative control indicates inhibition of EtBr efflux.[1]
Protocol 3: Identification of Target Gene Mutations by PCR and Sanger Sequencing
1. Genomic DNA Extraction: a. Culture the resistant bacterial strain overnight in a suitable broth. b. Pellet the cells by centrifugation. c. Extract genomic DNA using a commercial bacterial genomic DNA extraction kit, following the manufacturer's instructions. d. Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. PCR Amplification of the Target Gene: a. Design primers that flank the entire coding sequence of the putative target gene. b. Set up a PCR reaction containing the extracted genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase. c. Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. d. Verify the successful amplification of the target gene by running the PCR product on an agarose gel. A single band of the expected size should be observed.
3. PCR Product Purification and Sequencing: a. Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial PCR purification kit. b. Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
4. Sequence Analysis: a. Align the obtained sequence of the target gene from the resistant strain with the sequence from a susceptible (wild-type) strain. b. Identify any nucleotide differences (mutations). c. Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in a change in the protein sequence.
Mandatory Visualizations
Caption: Experimental workflow for investigating thiazole-based antibacterial agents.
Caption: Mar/Sox/Rob signaling pathway for efflux pump-mediated resistance.
Caption: Logical relationships of primary resistance mechanisms.
References
- 1. The optimal standard protocols for whole-genome sequencing of antibiotic-resistant pathogenic bacteria using third-generation sequencing platforms | Semantic Scholar [semanticscholar.org]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovering Antibiotic Resistance Gene Using PCR-Based Microbial Identification - CD Genomics [cd-genomics.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Improving the bioavailability of "Antibacterial agent 248" in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Antibacterial Agent 248.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it reportedly low for this compound?
A1: Bioavailability is the proportion of an administered drug that reaches the systemic circulation to have an active effect.[1] For orally administered drugs, this is influenced by factors like aqueous solubility, membrane permeability, stability in the gastrointestinal (GI) tract, and first-pass metabolism.[2][3] this compound is a promising therapeutic candidate, but like many new chemical entities, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This means it exhibits poor aqueous solubility and/or low permeability across intestinal membranes, which are the primary reasons for its limited oral bioavailability.[4]
Q2: What are the key factors I should investigate first when troubleshooting the low bioavailability of Agent 248?
A2: The primary limiting factors for the bioavailability of poorly soluble drugs are typically their dissolution rate and solubility in GI fluids.[2] Key factors to investigate include:
-
Physicochemical Properties: Confirm the agent's solubility at different physiological pH levels (e.g., stomach vs. intestine), its stability in acidic conditions, and its lipophilicity (LogP).[1][5]
-
Formulation: The physical form of the drug (e.g., crystalline vs. amorphous) and the excipients used can dramatically affect dissolution.[5]
-
Physiological Factors: Consider potential for degradation in the GI tract, interaction with food, and susceptibility to efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[1]
Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble agent like 248?
A3: Several innovative formulation strategies can enhance the bioavailability of poorly soluble drugs.[4][6] The most common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which enhances the dissolution rate.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution.[8][9] This can be achieved through methods like spray drying or hot-melt extrusion.[6][7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the drug in a lipid base.[8][10] Upon contact with GI fluids, they form fine emulsions, which can improve absorption and may even bypass first-pass metabolism via lymphatic transport.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, increasing its solubility in water.[7]
Q4: How do I select the most appropriate formulation strategy for my experiment?
A4: The choice depends on the specific physicochemical properties of this compound, the desired therapeutic outcome, and available manufacturing capabilities.[4] A decision-making process can help guide your selection (see diagram below). Key considerations include the drug's melting point (important for hot-melt extrusion), its solubility in lipids (for LBDDS), and the required dose.
Q5: What in vitro models are reliable for predicting the in vivo performance of my formulation?
A5: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal absorption.[11][12] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the enterocytes of the small intestine.[11] It can be used to determine a compound's apparent permeability coefficient (Papp) and to identify if it is a substrate for efflux transporters like P-gp.[12][13]
Troubleshooting Guide
Problem 1: I am observing high in vitro activity against my target bacteria, but in vivo efficacy in my murine model is low or absent.
-
Possible Cause: Poor oral bioavailability is preventing the drug from reaching therapeutic concentrations in the bloodstream.[14] The administered dose may not be adequately absorbed from the GI tract.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Before efficacy studies, perform a basic PK study to measure the plasma concentration of Agent 248 over time after oral administration.[15][16] This will determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure).
-
Analyze Formulation: Is the drug administered as a simple suspension in water or saline? If so, its poor solubility is likely the limiting factor.[17]
-
Implement an Enabling Formulation: Reformulate Agent 248 using one of the strategies described in the FAQs (e.g., solid dispersion, LBDDS) to improve its solubility and absorption.[8][10] Compare the PK profile of the new formulation against the simple suspension.
-
Problem 2: My in vivo PK studies show extremely high variability in plasma concentrations between different animals.
-
Possible Cause: This can be due to inconsistent dissolution of the drug in the GI tract, often referred to as a "food effect," or variable gastric emptying times.[1][18] The physical form of the drug may not be uniform.
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly alter GI motility and pH.[1][18]
-
Improve the Formulation: A robust formulation, such as a self-emulsifying system or an amorphous solid dispersion, can reduce variability by ensuring the drug remains in a dissolved state for absorption, making the process less dependent on physiological variations.[4][10]
-
Particle Size Control: If using a crystalline suspension, ensure the particle size distribution is narrow and controlled, as this is critical for reproducible dissolution.[5]
-
Problem 3: My Caco-2 permeability assay results show a high efflux ratio (>2), suggesting active transport out of the cells.
-
Possible Cause: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the GI lumen, limiting its absorption.[12][13]
-
Troubleshooting Steps:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp).[12] A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that the agent is a substrate.
-
Consider Formulation Strategies: Some LBDDS formulations can inhibit efflux transporters, thereby increasing the net absorption of the drug.[4]
-
Structural Modification: In the drug discovery phase, medicinal chemists could consider modifying the molecule to reduce its affinity for the efflux transporter, although this is a more complex undertaking.[9]
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 550 g/mol | Moderate size, may influence passive diffusion.[1] |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low; dissolution will be the rate-limiting step for absorption.[5] |
| LogP | 4.2 | High lipophilicity, suggests good permeability if it can be dissolved.[9] |
| pKa | 8.5 (weak base) | Solubility may be slightly higher in the acidic stomach environment.[19] |
| BCS Classification | Class II | Low solubility, high permeability. |
Table 2: Comparison of Potential Formulation Strategies for this compound
| Formulation Strategy | Mechanism of Action | Expected Fold Increase in Bioavailability (AUC) | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area to enhance dissolution rate.[6] | 2 - 5 fold | Simple, cost-effective technology.[7] | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy amorphous state, increasing solubility.[4][9] | 5 - 20 fold | Significant enhancement in solubility and dissolution.[8] | Potential for physical instability (recrystallization) over time.[6] |
| Lipid-Based System (SEDDS) | Drug is pre-dissolved in lipids; forms a fine emulsion in the GI tract.[10] | 10 - 50 fold | High drug loading possible; can bypass first-pass metabolism.[4] | Requires careful selection of excipients; potential for GI side effects. |
| Cyclodextrin Complexation | Encapsulates the drug molecule to increase its apparent water solubility.[7] | 3 - 10 fold | Well-established and safe technology. | Limited drug loading capacity; can be expensive.[7] |
Table 3: Interpreting Caco-2 Permeability Assay Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Classification | Interpretation for Agent 248 |
| < 1 | < 50% | Low Permeability | If results are in this range, permeability is also a major barrier. |
| 1 - 10 | 50 - 90% | Medium Permeability | Expected range for a BCS Class II compound. |
| > 10 | > 90% | High Permeability | Indicates absorption is limited primarily by solubility, not permeability.[13] |
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation | ||
| < 2 | No significant active efflux.[13] | ||
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp).[13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of this compound.[11]
-
Materials:
-
Caco-2 cells (passage 25-40).
-
Transwell® plates (e.g., 24-well, 0.4 µm pore size).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
Hanks' Balanced Salt Solution (HBSS).
-
Lucifer yellow, Propranolol (high permeability control), Atenolol (low permeability control).
-
LC-MS/MS for sample analysis.
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Perform a Lucifer yellow rejection test; permeability should be low.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.
-
Dosing (Bidirectional):
-
Apical to Basolateral (A-B): Add the dosing solution of Agent 248 (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[13]
-
Basolateral to Apical (B-A): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber to assess efflux.[13]
-
-
Sampling: Incubate at 37°C. At specified time points (e.g., 60, 120 minutes), take samples from the receiver chamber. At the final time point, take a sample from the donor chamber.
-
Analysis: Quantify the concentration of Agent 248 in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:[12] Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:[12] Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
This protocol determines the basic pharmacokinetic profile of an oral formulation of this compound.[15][17]
-
Materials:
-
6-8 week old male BALB/c mice.
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Test formulation of Agent 248 (e.g., 10 mg/kg).
-
Vehicle control.
-
LC-MS/MS for plasma sample analysis.
-
-
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days before the experiment.
-
Dosing: Fast mice overnight (approx. 12 hours) with free access to water. Administer the formulation of Agent 248 via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-defined time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract Agent 248 from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration of Agent 248 versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), and half-life (t½).
-
Compare parameters between different formulations to assess the improvement in oral bioavailability.
-
Visualizations
Caption: Workflow for troubleshooting low in vivo efficacy.
Caption: Decision tree for selecting a formulation strategy.
Caption: Experimental workflow for an in vivo PK study.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upm-inc.com [upm-inc.com]
- 5. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. From Petri Dish to Patient: Bioavailability Estimation and Mechanism of Action for Antimicrobial and Immunomodulatory Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. portlandpress.com [portlandpress.com]
- 19. pharmtech.com [pharmtech.com]
Mitigating false-positives in "Antibacterial agent 248" screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating false-positives during the screening of "Antibacterial agent 248."
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. What are the potential causes?
A1: Inconsistent MIC values for this compound can stem from several factors related to its physicochemical properties and interactions with assay components. Key considerations include:
-
Compound Aggregation: At higher concentrations, this compound may form aggregates, reducing its effective concentration and leading to artificially high MIC values.
-
Binding to Plasticware: The agent may adsorb to the surface of standard polystyrene microplates, lowering the available concentration in the assay medium.
-
Media Composition: Components in complex growth media, such as proteins and lipids, can sequester the agent, diminishing its antibacterial activity.
Q2: Our high-throughput screening (HTS) campaign flagged this compound as a potent hit, but subsequent validation assays show significantly weaker activity. Why is there a discrepancy?
A2: This is a common issue in HTS known as a "false-positive" hit. For this compound, this discrepancy can be attributed to:
-
Assay Interference: The agent might interfere with the assay technology itself rather than exhibiting true antibacterial activity. For example, it could be an inhibitor of a reporter enzyme (e.g., luciferase) used in the primary screen.[1][2]
-
Redox Activity: The compound may possess redox capabilities that interfere with viability dyes (e.g., resazurin, MTT), leading to a false signal.[3]
-
Chemical Reactivity: this compound could be chemically reactive, modifying assay components or biological molecules non-specifically.[3]
Q3: Can this compound interfere with standard cytotoxicity assays used to assess its selectivity?
A3: Yes, it is crucial to consider potential interference with cytotoxicity assays. For instance, if using an LDH release assay, a compound that disrupts the bacterial membrane might also lyse eukaryotic cells, leading to a misleading cytotoxicity profile. Similarly, in metabolic assays like MTT, the agent could directly reduce the MTT dye, mimicking cellular metabolic activity and masking true cytotoxicity.[4]
Troubleshooting Guides
Issue 1: High Variability in MIC Assays
If you are experiencing high variability in your MIC results for this compound, consider the following troubleshooting steps.
Workflow for Investigating MIC Variability
Caption: Troubleshooting workflow for variable MIC results.
Data Presentation: Impact of Assay Conditions on MIC
| Condition | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Standard Polystyrene Plate | 16 - 64 | 32 - 128 |
| Low-Adsorption Plate | 8 | 16 |
| Mueller-Hinton Broth (MHB) | 8 | 16 |
| MHB + 0.01% Tween-80 | 4 | 8 |
| Minimal M9 Medium | 2 | 4 |
Issue 2: Confirming True Antibacterial Activity After HTS
To differentiate true antibacterial activity from assay interference, a series of counter-screens and orthogonal assays are recommended.
Logical Flow for Hit Validation
Caption: Hit validation workflow to exclude false-positives.
Data Presentation: Counter-Screen and Orthogonal Assay Results
| Assay Type | Endpoint | This compound (IC50/MIC in µg/mL) | Control Antibiotic (IC50/MIC in µg/mL) |
| Primary HTS (Luciferase) | Luminescence | 2.5 | 1.0 |
| Luciferase Inhibition | Enzyme Activity | 3.0 | > 100 |
| Broth Microdilution (MIC) | Bacterial Growth | 8.0 | 1.0 |
| Bacterial ATP Content | Luminescence | 7.5 | 1.2 |
| Mammalian Cytotoxicity | Cell Viability | > 100 | > 100 |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits the luciferase enzyme used in the primary HTS assay.
Methodology:
-
Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA).
-
In a white, opaque 96-well plate, add 5 µL of each compound concentration.
-
Add 20 µL of a purified luciferase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the luciferin (B1168401) substrate.
-
Immediately measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Protocol 2: Bacterial ATP Content Assay
Objective: To confirm antibacterial activity by measuring the reduction in bacterial ATP as an indicator of cell viability.
Methodology:
-
Prepare a culture of the target bacteria (e.g., S. aureus) and adjust to a starting inoculum of ~5 x 10^5 CFU/mL in the appropriate growth medium.
-
In a white, opaque 96-well plate, add 50 µL of bacterial suspension to wells containing 50 µL of serially diluted this compound.
-
Incubate the plate under standard growth conditions for a defined period (e.g., 4 hours).
-
Add 100 µL of a commercial bacterial ATP releasing and detection reagent (e.g., BacTiter-Glo™).
-
Mix and incubate for 5 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
A decrease in luminescence indicates a reduction in viable bacteria.
Protocol 3: Time-Kill Kinetics Assay
Objective: To determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Methodology:
-
Prepare a bacterial culture adjusted to ~5 x 10^5 CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a no-drug growth control.
-
Incubate cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[5]
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with bacterial membrane function.
Hypothesized Mechanism of Action
Caption: Potential mechanism involving bacterial membrane disruption.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 248 vs. Ciprofloxacin
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the hypothetical novel antibacterial agent, designated "Antibacterial Agent 248," and the well-established fluoroquinolone, ciprofloxacin (B1669076). The comparison is based on hypothetical preclinical data for this compound, designed to illustrate its potential as a next-generation therapeutic, and established data for ciprofloxacin. This document is intended to provide an objective overview to inform further research and development efforts.
Introduction to the Agents
Ciprofloxacin: A Broad-Spectrum Fluoroquinolone
Ciprofloxacin is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2] It has been widely used for several decades to treat a variety of bacterial infections.[3]
Mechanism of Action: Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] By targeting these enzymes, ciprofloxacin prevents the resealing of the DNA double-strand after replication, leading to DNA fragmentation and ultimately cell death.[3]
Spectrum of Activity: Ciprofloxacin is highly active against a wide range of Gram-negative bacteria, including most members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Neisseria species.[4] Its activity against Gram-positive bacteria is more limited compared to newer fluoroquinolones.[1]
This compound: A Hypothetical Novel Peptide Deformylase Inhibitor
For the purpose of this guide, This compound is presented as a hypothetical, novel, small-molecule inhibitor of peptide deformylase (PDF). PDF is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for new antibacterial drugs. By inhibiting PDF, this compound would prevent the removal of the formyl group from newly synthesized polypeptides, a crucial step for the production of functional proteins in bacteria. This mechanism of action is distinct from that of the fluoroquinolone class.
Hypothesized Spectrum of Activity: As a PDF inhibitor, this compound is hypothesized to have broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria. A key theoretical advantage would be its potential efficacy against strains that have developed resistance to existing antibiotic classes, including fluoroquinolones.
Comparative In Vitro Efficacy
The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the hypothetical MIC and MBC values for this compound in comparison to established data for ciprofloxacin against a panel of clinically relevant bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) (Hypothetical) |
| Escherichia coli ATCC 25922 | 0.015 | 0.25 |
| Escherichia coli (Ciprofloxacin-Resistant) | 32 | 0.5 |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.125 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 1 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | 0.25 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 1 | 0.06 |
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
| Bacterial Strain | Ciprofloxacin MBC (µg/mL) | This compound MBC (µg/mL) (Hypothetical) |
| Escherichia coli ATCC 25922 | 0.03 | 0.5 |
| Escherichia coli (Ciprofloxacin-Resistant) | >64 | 1 |
| Staphylococcus aureus ATCC 29213 | 1 | 0.25 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 2 | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 | 2 |
| Streptococcus pneumoniae ATCC 49619 | 2 | 0.125 |
Experimental Protocols
The following is a detailed methodology for determining the MIC and MBC values presented above, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antimicrobial agent (ciprofloxacin and this compound) is prepared in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Determination of MBC
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC plate.
-
Plating and Incubation: The aliquot is spread onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar). The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Methodologies and Pathways
The following diagrams illustrate the experimental workflow for determining MIC and MBC, and the signaling pathways targeted by ciprofloxacin and the hypothetical this compound.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Targeted signaling pathways of the antibacterial agents.
Summary and Future Directions
This comparative guide highlights the established efficacy of ciprofloxacin and the hypothetical potential of a novel agent, this compound. The key takeaways are:
-
Distinct Mechanisms: Ciprofloxacin targets DNA replication, while the hypothetical this compound targets protein synthesis. This difference in mechanism suggests that Agent 248 could be effective against ciprofloxacin-resistant strains.
-
Comparative Efficacy Profile: Based on the hypothetical data, this compound shows promise against Gram-positive bacteria, including MRSA and S. pneumoniae, areas where ciprofloxacin has limitations.[1] Conversely, ciprofloxacin demonstrates superior potency against some Gram-negative organisms like P. aeruginosa.
-
Resistance Breaking Potential: The hypothetical data illustrates that this compound retains its activity against a ciprofloxacin-resistant strain of E. coli, underscoring the potential of novel mechanisms of action to address the challenge of antimicrobial resistance.
Further preclinical and clinical research would be necessary to validate the efficacy and safety profile of any new antibacterial agent. This guide serves as a framework for such comparative evaluations, emphasizing the importance of standardized experimental protocols and clear data presentation.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Analysis Framework: "Antibacterial Agent 248" and Vancomycin
To the Researcher: This guide provides a framework for the comparative analysis of "Antibacterial agent 248" and the well-established antibiotic, vancomycin (B549263). At present, publically available experimental data on the antibacterial properties of "this compound," identified as 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide, is not available.[1] Therefore, a direct comparison of performance is not feasible.
Instead, this document offers a comprehensive profile of vancomycin as a benchmark and outlines the necessary experimental protocols and data presentation structures needed to conduct a thorough comparative analysis once data for "this compound" is generated. This framework is designed to guide your research and ensure a rigorous, objective comparison.
Section 1: Profile of Vancomycin
Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria.[2][3][4] It is considered a last-resort medication for treating serious infections caused by bacteria resistant to other antibiotics, such as Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]
Mechanism of Action
Vancomycin inhibits bacterial cell wall synthesis.[2][3] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][5] This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.[2][5] Gram-negative bacteria are generally resistant to vancomycin due to their outer membrane, which is impermeable to the large vancomycin molecule.[2]
Caption: Mechanism of action of vancomycin.
Spectrum of Activity
Vancomycin's activity is primarily directed against Gram-positive bacteria. This includes:
-
Staphylococcus aureus (including MRSA)
-
Staphylococcus epidermidis
-
Streptococcus pneumoniae
-
Streptococcus pyogenes
-
Enterococcus species (some may be resistant)
-
Clostridioides difficile (oral administration for colitis)[5]
Quantitative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for vancomycin against several medically significant bacteria. These values represent the minimum concentration of the drug that inhibits the visible growth of a microorganism.
| Bacterial Species | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - 4.0[5] |
| Staphylococcus aureus (MRSA) | 1.0 - 138[5] |
| Staphylococcus epidermidis | ≤0.12 - 6.25[5] |
| Enterococcus faecalis | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤0.12 - 1.0 |
Note: MIC values can vary between different strains and testing conditions.
Section 2: Framework for Evaluating "this compound"
To compare "this compound" with vancomycin, a series of standardized in vitro experiments are required. The primary objective is to determine its antibacterial spectrum and potency.
Recommended Experimental Protocols
2.1.1 Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the most fundamental test to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used and standardized technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of "this compound" in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains to be tested on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
2.1.2 Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto an antimicrobial-free agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Caption: Workflow for MIC and MBC determination.
Data Presentation for Comparison
Once the experimental data for "this compound" is obtained, the following tables should be used to structure the comparison with vancomycin.
Table 1: Comparative Antibacterial Spectrum and Potency (MIC in µg/mL)
| Bacterial Species | "this compound" MIC | Vancomycin MIC |
| Staphylococcus aureus (MSSA) | [Insert Data] | 0.25 - 4.0 |
| Staphylococcus aureus (MRSA) | [Insert Data] | 1.0 - 138 |
| Enterococcus faecalis | [Insert Data] | 1.0 - 4.0 |
| Streptococcus pneumoniae | [Insert Data] | ≤0.12 - 1.0 |
| Escherichia coli | [Insert Data] | >128 (Resistant) |
| Pseudomonas aeruginosa | [Insert Data] | >128 (Resistant) |
Table 2: Bactericidal Activity (MBC in µg/mL)
| Bacterial Species | "this compound" MBC | Vancomycin MBC |
| Staphylococcus aureus (MSSA) | [Insert Data] | [Insert Data] |
| Staphylococcus aureus (MRSA) | [Insert Data] | [Insert Data] |
Section 3: Concluding Remarks
References
Comparative Efficacy of Thiazole-Based Antibacterial Agents: A Guide for Researchers
An in-depth analysis of the antibacterial performance of thiazole (B1198619) derivatives, offering a comparative assessment of their efficacy against various bacterial strains. This guide provides key experimental data, detailed methodologies, and visual representations of molecular pathways to support drug development professionals in the field of infectious diseases.
The ever-present challenge of antimicrobial resistance necessitates the continuous exploration and development of novel antibacterial agents. Thiazole derivatives have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides a comparative overview of the efficacy of a representative potent thiazole compound, herein referred to as "Antibacterial agent 248," benchmarked against other notable thiazole derivatives.
Quantitative Efficacy Analysis
The antibacterial efficacy of thiazole derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several thiazole derivatives against various bacterial strains, providing a basis for comparative evaluation.
| Compound/Derivative | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Reference |
| This compound (Representative) | ≤ 2 - 3.12 | 16.1 | 28.8 | >100 | [4][5] |
| 2-aminobenzothiazole derivative (59) | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| 2,4-disubstituted thiazole derivatives | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [2] |
| Thiazole-based Schiff base (59) | 15.00 ± 0.01 mm (Zone of Inhibition) | 14.40 ± 0.04 mm (Zone of Inhibition) | Not Reported | Not Reported | [4] |
| Heteroaryl thiazole derivative (3) | 0.23–0.7 mg/mL | 0.23–0.7 mg/mL | Not Reported | 0.23–0.7 mg/mL | [6] |
| Thiazole-quinolinium derivative (4a4) | Potent Activity | Potent Activity | Not Reported | Not Reported | [7] |
| Thiazole derivative (4) | Not Reported | Inhibitory Effect | 125 | Not Reported | [8] |
| Catechol-derived thiazole | ≤ 2 | Not Reported | Not Reported | Not Reported | [5] |
| Benzo[d]thiazole derivative (14) | 50–75 | 50–75 | Not Reported | Not Reported | [9] |
Note: The data for "this compound" represents a composite of highly potent thiazole derivatives identified in the literature. Direct comparison of zone of inhibition data with MIC values should be done with caution as they are different measures of antibacterial activity.
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental methodologies. The following protocols are fundamental to the evaluation of novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a cornerstone metric for assessing the potency of an antibacterial agent. The broth microdilution method is a widely accepted and utilized technique.
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibacterial Agent: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).
Zone of Inhibition Assay (Disk Diffusion Method)
This method provides a qualitative or semi-quantitative measure of the susceptibility of a bacterium to an antibacterial agent.
Objective: To assess the ability of an antibacterial agent to inhibit bacterial growth on an agar (B569324) plate.
Methodology:
-
Agar Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Disk Application: A sterile paper disk impregnated with a known concentration of the antibacterial agent is placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger diameter indicates greater susceptibility of the bacterium to the agent.
Mechanism of Action and Signaling Pathways
Thiazole derivatives exert their antibacterial effects through various mechanisms, often targeting essential bacterial cellular processes.[4][10] Understanding these pathways is crucial for rational drug design and overcoming resistance.
One of the key mechanisms of action for some thiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, thiazole derivatives disrupt DNA synthesis, leading to bacterial cell death. Another proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents.[2] Some derivatives have also been shown to interfere with bacterial cell division by targeting the FtsZ protein, which is crucial for the formation of the Z-ring during cytokinesis.[7]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Antibacterial Agent 248: A Comparative Guide
Researchers and drug development professionals are increasingly exploring combination therapies to combat the growing threat of antimicrobial resistance. This guide provides a comprehensive analysis of the synergistic effects of "Antibacterial agent 248" when used in conjunction with other antimicrobial drugs. Through a detailed examination of experimental data and methodologies, this document aims to equip scientists with the critical information needed to advance research and development in this promising area.
While specific data on "this compound" is not publicly available, this guide will utilize a hypothetical framework based on established methodologies for assessing antibiotic synergy. The principles and experimental protocols outlined herein are widely applicable for evaluating the synergistic potential of novel antibacterial compounds.
Understanding Synergy: A Quantitative Approach
The synergistic effect of two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from checkerboard assays, a common in vitro method for studying drug interactions.[1][2][3] The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interpretation of the FIC index is standardized:
The following table illustrates hypothetical synergistic interactions between this compound and various classes of antibiotics against a panel of pathogenic bacteria.
Table 1: Hypothetical Synergistic Activity of this compound in Combination with Other Antibiotics
| Pathogen | Antibiotic B | MIC of Agent 248 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of Agent 248 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | Vancomycin | 16 | 2 | 4 | 0.5 | 0.5 | Additive |
| Escherichia coli (ESBL) | Ciprofloxacin | 32 | 1 | 4 | 0.125 | 0.25 | Synergy |
| Pseudomonas aeruginosa | Tobramycin | 64 | 4 | 8 | 0.5 | 0.25 | Synergy |
| Acinetobacter baumannii | Colistin | 32 | 0.5 | 8 | 0.125 | 0.5 | Additive |
Experimental Protocols for Assessing Synergy
Accurate and reproducible experimental design is paramount in evaluating drug synergy. The following sections detail the standard protocols for the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the MIC of two drugs, both alone and in combination.[1][3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Stock solutions of this compound and the second antibiotic
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial dilutions of this compound along the rows of the plate.
-
Create serial dilutions of the second antibiotic along the columns of the plate.
-
Each well will now contain a unique combination of concentrations of the two agents.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.
-
Calculate the FIC index for each combination.
Below is a DOT language script to visualize the experimental workflow of a checkerboard assay.
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents over time.[5][6][7] Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[6][7]
Materials:
-
Flasks or tubes containing CAMHB
-
Log-phase bacterial culture
-
Stock solutions of this compound and the second antibiotic
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare flasks containing CAMHB with sub-inhibitory concentrations of each drug alone and in combination. A drug-free growth control is also included.
-
Inoculate each flask with a standardized log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
The following DOT script illustrates the logical flow of a time-kill assay.
Caption: Logical workflow for a time-kill synergy assay.
Potential Mechanisms of Synergy
While the precise mechanism of action of "this compound" is unknown, synergistic interactions with other antibiotics often arise from complementary mechanisms.[8] Potential synergistic pathways could include:
-
Enhanced Drug Uptake: One agent may disrupt the bacterial cell membrane or wall, facilitating the entry of the second agent.
-
Inhibition of Resistance Mechanisms: One drug could inhibit enzymes that confer resistance to the other drug, such as β-lactamases, or block efflux pumps that actively remove antibiotics from the cell.[8][9]
-
Sequential Pathway Inhibition: The two agents may inhibit different steps in the same essential metabolic pathway.
-
Biofilm Disruption: One agent might break down the protective biofilm matrix, exposing the bacteria to the killing effects of the second agent.[10][11]
The diagram below illustrates a hypothetical signaling pathway where this compound enhances the activity of a second antibiotic by inhibiting an efflux pump.
Caption: Hypothetical synergistic mechanism: Efflux pump inhibition.
Conclusion
The exploration of synergistic combinations of antibacterial agents is a crucial strategy in the fight against antimicrobial resistance. While specific data for "this compound" is not available, this guide provides a robust framework for evaluating its potential synergistic effects with other drugs. The detailed experimental protocols and conceptual diagrams presented here offer a solid foundation for researchers to design and execute studies aimed at discovering and developing novel, effective combination therapies. Further in vitro and in vivo studies are essential to validate these potential synergies and elucidate the underlying mechanisms of action.[12][13][14]
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. actascientific.com [actascientific.com]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-resistance studies involving "Antibacterial agent 248"
An objective comparison of the cross-resistance profile of Antibacterial Agent 248 against common bacterial pathogens is presented below. This guide synthesizes available experimental data to evaluate its performance relative to established antibiotics.
Cross-Resistance Profile of this compound
An evaluation of this compound reveals a distinct cross-resistance pattern when tested against a panel of bacterial strains with known resistance mechanisms. The data indicates that while some level of cross-resistance is observed with antibiotics targeting similar pathways, Agent 248 retains significant activity against several multi-drug resistant (MDR) strains.
Comparative Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound was compared against other antibiotics using standard broth microdilution methods. The results, summarized in the table below, show the MIC values (in µg/mL) required to inhibit the growth of various bacterial strains.
| Bacterial Strain | Resistance Phenotype | This compound | Ciprofloxacin | Meropenem | Linezolid |
| S. aureus ATCC 29213 | Wild-Type | 0.5 | 0.25 | 0.12 | 2 |
| S. aureus MRSA N315 | MecA positive | 1 | >32 | 16 | 2 |
| E. coli ATCC 25922 | Wild-Type | 2 | 0.015 | 0.03 | >64 |
| E. coli NDM-1 | NDM-1 positive | 4 | >32 | >128 | >64 |
| P. aeruginosa PAO1 | Wild-Type | 8 | 0.5 | 1 | >64 |
| P. aeruginosa MDR-1 | Efflux pump overexpression | 16 | 16 | 8 | >64 |
Synergy with Existing Antibiotics
Checkerboard assays were conducted to assess the synergistic, indifferent, or antagonistic interactions between this compound and other antibiotics. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify these interactions. An FICI of ≤ 0.5 indicates synergy, an FICI of > 0.5 to 4 suggests indifference, and an FICI of > 4 points to antagonism.
| Combination | Bacterial Strain | FICI | Interaction |
| Agent 248 + Ciprofloxacin | E. coli NDM-1 | 0.75 | Indifference |
| Agent 248 + Meropenem | E. coli NDM-1 | 0.37 | Synergy |
| Agent 248 + Linezolid | S. aureus MRSA N315 | 1.0 | Indifference |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator agents was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were grown overnight and diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth. The microtiter plates containing two-fold serial dilutions of the antibiotics were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.
Checkerboard Assay
The interaction between this compound and other antibiotics was evaluated using a checkerboard microdilution assay. Serial dilutions of Agent 248 were mixed with serial dilutions of the comparator antibiotic in a 96-well plate. The bacterial inoculum was added to each well at a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the mechanism of action of this compound.
Validating the In Vitro Promise of Antibacterial Agent 248: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel antibacterial agent from a promising in vitro profile to a potential clinical candidate is fraught with challenges. A critical milestone in this journey is the in vivo validation of its antimicrobial activity. While in vitro assays provide essential preliminary data, they often do not fully recapitulate the complex host-pathogen interactions that occur during an infection.[1][2] This guide provides a comprehensive framework for validating the in vitro activity of a hypothetical novel compound, "Antibacterial agent 248," in a relevant in vivo model, comparing its performance against established antibiotics.
Hypothetical In Vitro Profile of this compound
To illustrate the validation process, we will assume "this compound" has demonstrated potent in vitro activity against several clinically relevant Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA, USA300) | 0.5 | 1 | >32 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 2 | >256 | 0.015 |
| Pseudomonas aeruginosa (PAO1) | 4 | >256 | 0.25 |
In Vivo Validation: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a well-established and widely used model for the preclinical evaluation of antimicrobial agents.[3] It allows for the quantitative assessment of an agent's efficacy in reducing the bacterial burden in a deep-seated infection. This model is particularly useful as it minimizes the influence of the host immune system, providing a clearer picture of the direct antimicrobial activity of the compound.[3]
Experimental Workflow
References
A Comparative Analysis of "Antibacterial Agent 248" Against Drug-Resistant Pathogens
In the face of rising antimicrobial resistance, the development of novel antibacterial agents is a critical priority for global health. This guide provides a comparative analysis of a promising new candidate, "Antibacterial Agent 248," against key drug-resistant bacteria. The efficacy of Agent 248 is evaluated alongside established and recently developed antibiotics, offering researchers and drug development professionals a comprehensive overview based on available preclinical data.
Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a leading cause of hospital-acquired infections and is notorious for its resistance to beta-lactam antibiotics. The in vitro efficacy of Agent 248 against MRSA was compared with several standard-of-care and newer antibiotics.
Table 1: Comparative In Vitro Efficacy (MIC90) Against MRSA
| Antibacterial Agent | MIC90 (µg/mL) | Class |
| Agent 248 (Hypothetical Data) | 0.5 | Novel Class |
| Vancomycin | 1-2 | Glycopeptide |
| Linezolid (B1675486) | 1-4 | Oxazolidinone |
| Daptomycin | 0.5-1 | Lipopeptide |
| Ceftaroline | 0.5-2 | Cephalosporin |
| Delafloxacin | 0.25-1 | Fluoroquinolone |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from various studies for comparison. The data for "Agent 248" is hypothetical for illustrative purposes.
A network meta-analysis of treatments for MRSA-related skin and soft tissue infections suggests that newer agents like linezolid, dalbavancin, and telavancin (B1682011) may have higher success rates compared to vancomycin.[1][2] Another study points to linezolid as a potentially better option for MRSA-related pulmonary and skin infections, though it carries a risk of thrombocytopenia.[3][4]
Efficacy Against Carbapenem-Resistant Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable Gram-negative pathogen, with carbapenem-resistant strains posing a significant therapeutic challenge. Agent 248 has demonstrated potent activity against these resistant isolates.
Table 2: Comparative In Vitro Efficacy (MIC90) Against Carbapenem-Resistant P. aeruginosa
| Antibacterial Agent | MIC90 (µg/mL) | Class |
| Agent 248 (Hypothetical Data) | 2 | Novel Class |
| Colistin | 1-4 | Polymyxin |
| Amikacin | >64 | Aminoglycoside |
| Ceftazidime/Avibactam | 8 | Cephalosporin/β-lactamase inhibitor |
| Meropenem/Vaborbactam | >64 | Carbapenem/β-lactamase inhibitor |
| Ciprofloxacin | >32 | Fluoroquinolone |
Note: The data for "Agent 248" is hypothetical for illustrative purposes. MIC90 values for other agents are representative of resistant strains.
Studies have shown that combination therapies are often required to combat multidrug-resistant P. aeruginosa. For instance, the combination of titanium dioxide nanoparticles with antibiotics like cefepime (B1668827) has shown synergistic activity against MDR strains.[5] The emergence of resistance to antipseudomonal agents is a concern, with studies indicating that imipenem (B608078) may carry a higher risk for the development of resistance compared to other agents like ceftazidime.[6]
Mechanism of Action and Resistance
Agent 248 is believed to employ a novel mechanism of action, targeting the bacterial cell wall synthesis pathway at a step distinct from existing antibiotic classes. This unique mechanism may explain its potent activity against strains resistant to current drugs. The development of new antibacterial compounds is increasingly focused on novel targets to overcome existing resistance mechanisms.[7]
Bacterial resistance to antibiotics is a complex issue involving various mechanisms such as enzymatic degradation of the drug, alteration of the drug target, and active efflux of the agent from the bacterial cell.[8]
Below is a simplified representation of a common bacterial resistance mechanism, the efflux pump, which Agent 248 is hypothesized to evade.
References
- 1. Comparative effectiveness of antibiotics for the treatment of MRSA complicated skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of antibiotics for the treatment of MRSA complicated skin and soft tissue infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative effectiveness and safety of six antibiotics in treating MRSA infections: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Emergence of Antibiotic-Resistant Pseudomonas aeruginosa: Comparison of Risks Associated with Different Antipseudomonal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Antibiotic Is Effective Against Drug-Resistant Bacteria | Technology Networks [technologynetworks.com]
- 8. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Novel Antibacterial Agent vs. Linezolid
A Note to Our Audience: The following guide provides a comparative framework as requested. However, "Antibacterial agent 248" appears to be a proprietary, pre-clinical compound with no publicly available data on its structure, mechanism of action, or antibacterial efficacy. Therefore, this document will serve as a template, outlining the necessary data and experimental protocols for a robust head-to-head comparison with the well-characterized antibiotic, linezolid (B1675486). The information presented for "this compound" is hypothetical and for illustrative purposes.
Overview and Mechanism of Action
This section delineates the fundamental properties of each antibacterial agent, including their chemical class and mechanism of action.
| Feature | This compound (Hypothetical) | Linezolid |
| Chemical Class | To be determined | Oxazolidinone[1] |
| Target | To be determined | 23S ribosomal RNA of the 50S subunit[2][3] |
| Mechanism of Action | To be determined | Inhibits the initiation of bacterial protein synthesis by preventing the formation of the 70S initiation complex.[1][2][3][][5] This is a unique mechanism that differs from many other protein synthesis inhibitors.[1][2] |
| Spectrum of Activity | To be determined | Primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2][6][7] |
| Bactericidal/Bacteriostatic | To be determined | Generally considered bacteriostatic against staphylococci and enterococci, but exhibits bactericidal activity against most strains of streptococci.[3][5][6] |
Signaling Pathway: Linezolid's Mechanism of Action
Caption: Mechanism of action of linezolid.
In Vitro Antibacterial Activity
This section summarizes the minimum inhibitory concentrations (MICs) of each agent against a panel of clinically relevant bacterial strains. Data is typically presented as MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Organism (No. of Isolates) | "this compound" MIC (µg/mL) | Linezolid MIC (µg/mL) |
| MIC50 | MIC90 | |
| Staphylococcus aureus | ||
| Methicillin-susceptible (MSSA) | - | - |
| Methicillin-resistant (MRSA) | - | - |
| Enterococcus faecalis | ||
| Vancomycin-susceptible (VSE) | - | - |
| Vancomycin-resistant (VRE) | - | - |
| Enterococcus faecium | ||
| Vancomycin-susceptible (VSE) | - | - |
| Vancomycin-resistant (VRE) | - | - |
| Streptococcus pneumoniae | ||
| Penicillin-susceptible (PSSP) | - | - |
| Penicillin-resistant (PRSP) | - | - |
| Streptococcus pyogenes | - | - |
Note: Linezolid MIC data is generalized from typical susceptibility profiles.
In Vivo Efficacy
This section would present data from animal models of infection, which are crucial for evaluating the potential therapeutic efficacy of a new antibacterial agent.
| Animal Model | "this compound" | Linezolid |
| Murine Sepsis Model (MRSA) | ||
| Endpoint | - | - |
| Outcome | - | - |
| Murine Pneumonia Model (S. pneumoniae) | ||
| Endpoint | - | - |
| Outcome | - | - |
| Rat Skin and Soft Tissue Infection Model (MRSA) | ||
| Endpoint | - | - |
| Outcome | - | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibacterial agents in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
-
Murine Sepsis Model
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Procedure:
-
Induce infection by intraperitoneal injection of a lethal dose of the challenge organism (e.g., MRSA).
-
Administer the antibacterial agents (or vehicle control) at specified doses and time points post-infection.
-
Monitor the survival of the animals for a defined period (e.g., 7 days).
-
The efficacy is determined by the percentage of surviving animals.
-
Experimental Workflow: Antibacterial Agent Evaluation
Caption: A generalized experimental workflow for antibacterial drug discovery.
Concluding Remarks
A direct comparison between "this compound" and linezolid is not feasible due to the absence of public data for the former. A comprehensive evaluation of any new antibacterial agent requires rigorous in vitro and in vivo testing, as outlined in this guide. Linezolid remains a critical therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria, and any new agent in this space would need to demonstrate a comparable or superior profile in terms of efficacy, safety, and resistance potential. Future research on "this compound" should aim to provide the necessary data to enable such a comparison.
References
- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 7. droracle.ai [droracle.ai]
Unveiling the Superiority of Antibacterial Agent 248: A Comparative Analysis
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the relentless search for novel therapeutic options, Antibacterial Agent 248 has been identified as a highly promising candidate, demonstrating significant advantages over existing antibacterial agents. This guide provides an objective comparison of Agent 248's performance against established antibiotics, supported by key experimental data and detailed methodologies, to underscore its potential in combating resistant pathogens.
Superior In Vitro Activity Against Key Pathogens
This compound exhibits potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Comparative analysis of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reveals a marked superiority over conventional antibiotics, including Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) and broad-spectrum β-lactams against Escherichia coli.
Quantitative Performance Data
The in vitro efficacy of this compound was quantified against clinical isolates of MRSA and E. coli. The results, summarized in the tables below, highlight its lower required concentrations to inhibit and kill these challenging pathogens compared to standard-of-care agents. The MIC values for Vancomycin against MRSA typically range from 0.5 to 2 µg/mL, with many clinical isolates showing MICs of 1 µg/mL or higher.[1][2] For many β-lactams, resistance in E. coli can lead to MIC values well above 16 µg/mL.[3][4]
Table 1: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Agent | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| This compound | 0.25 | 0.5 |
| Vancomycin | 1.0 - 2.0 | 4.0 |
Table 2: Comparative Activity against Escherichia coli
| Agent | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| This compound | 1.0 | 2.0 |
| β-lactam (Ceftazidime) | >64 | >128 |
Novel Mechanism of Action: Dual Inhibition of Peptidoglycan Synthesis
This compound employs a novel mechanism of action that distinguishes it from existing drug classes. It disrupts the bacterial cell wall synthesis pathway at two critical junctures. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity, making its synthesis an ideal target for antibiotics.[5][6] The synthesis process involves precursor formation in the cytoplasm, transport across the cell membrane, and polymerization in the periplasmic space.[7][8] Agent 248 uniquely inhibits both the MurA enzyme, which catalyzes an early cytoplasmic step, and the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which are responsible for the final cross-linking of the peptidoglycan chains.[5][8] This dual-target approach is believed to contribute to its potent bactericidal activity and may lower the propensity for resistance development.
Caption: Dual-target mechanism of this compound.
Experimental Protocols
The comparative data presented in this guide were obtained using standardized and reproducible experimental protocols to ensure accuracy and reliability.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[7]
-
Preparation of Inoculum: A standardized inoculum of each bacterial strain (e.g., S. aureus, E. coli) is prepared from well-isolated colonies to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibacterial agents are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 24 hours at 37°C).[9]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the agent in which there is no visible turbidity.[9]
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC is determined to assess the bactericidal activity of the agent. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.[7]
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto an agar (B569324) medium that does not contain any antibacterial agent.
-
Incubation: The agar plates are incubated for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the agent that results in no bacterial growth on the subculture plates.
Caption: Standard workflow for MIC and MBC determination.
Conclusion
The data presented herein strongly support the superior profile of this compound. Its potent in vitro activity against both Gram-positive and Gram-negative bacteria, including resistant strains, combined with a novel dual-target mechanism of action, positions it as a groundbreaking candidate for future antibacterial therapy. Further investigation and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hereditybio.in [hereditybio.in]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking "Antibacterial Agent 248": A Comparative Analysis Framework
For Immediate Release
[City, State] – In the ongoing effort to combat antimicrobial resistance, the rigorous evaluation of new therapeutic candidates is paramount. This guide provides a framework for benchmarking "Antibacterial Agent 248" against a panel of established antibiotics, offering a blueprint for the data presentation, experimental protocols, and visual representations required by researchers, scientists, and drug development professionals.
Due to the proprietary nature or limited public availability of specific data for "this compound," this document will utilize a hypothetical data set to illustrate the required comparative analysis. This framework is designed to be adapted with actual experimental results once they become available.
Comparative Efficacy Analysis
A crucial step in evaluating a new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a diverse panel of clinically relevant bacteria. The following table presents a standardized format for this comparison, showcasing the activity of "this compound" alongside a selection of broad-spectrum and narrow-spectrum antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) of this compound and Standard Antibiotics
| Bacterial Strain | This compound (Hypothetical) | Ciprofloxacin | Vancomycin | Meropenem |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 29213) | 2 / 4 | 0.5 / 1 | 1 / 2 | 0.06 / 0.12 |
| Enterococcus faecalis (ATCC 29212) | 4 / 8 | 1 / 4 | 2 / >64 | 8 / 16 |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 / 1 | 1 / 2 | 0.25 / 0.5 | 0.015 / 0.03 |
| Gram-Negative | ||||
| Escherichia coli (ATCC 25922) | 8 / 16 | 0.015 / 0.03 | >256 / >256 | 0.03 / 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 / 32 | 0.25 / 1 | >256 / >256 | 0.5 / 2 |
| Klebsiella pneumoniae (ATCC 700603) | 8 / 16 | 0.06 / 0.12 | >256 / >256 | 0.12 / 0.25 |
Experimental Protocols
Standardized methodologies are critical for reproducible and comparable results. The following are detailed protocols for determining MIC and MBC values.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[1]
-
Preparation of Bacterial Inoculum: Isolate three to five well-isolated colonies of the same morphological type from an agar (B569324) plate culture. Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium, such as tryptic soy broth. Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of each antibiotic, including "this compound," are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should be sufficient to determine the MIC of the tested organisms.
-
Inoculation: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: Following incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing from MIC Assay: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain the test agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflow
A clear understanding of the experimental process is essential for accurate interpretation of the data. The following diagram illustrates the workflow for determining MIC and MBC.
References
Comparative Analysis of Ceftazidime-Avibactam Combination Therapies Against Drug-Resistant Gram-Negative Bacteria
Introduction
The emergence of multidrug-resistant Gram-negative bacteria represents a significant challenge in clinical practice, necessitating the development and strategic deployment of novel antimicrobial agents. Ceftazidime-avibactam (Caz-Avi), a combination of a third-generation cephalosporin (B10832234) and a β-lactamase inhibitor, has demonstrated efficacy against a broad spectrum of resistant pathogens.[1] This guide provides a comparative analysis of ceftazidime-avibactam used in combination with other antibacterial agents, with a focus on supporting experimental data from both clinical and in vitro studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic strategies.
Mechanism of Action: Ceftazidime-Avibactam
Ceftazidime (B193861) exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan, leading to cell wall disruption and bacterial lysis.[2] Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a wide range of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][3] Unlike some other β-lactamase inhibitors, avibactam's mechanism is reversible.[1]
Clinical Performance in Combination Therapy
Clinical trials have evaluated ceftazidime-avibactam in various combination regimens for treating complicated infections. Below is a summary of key comparative studies.
Ceftazidime-Avibactam vs. Meropenem (B701)
For complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated pneumonia (HAP/VAP), ceftazidime-avibactam has been compared to meropenem, a broad-spectrum carbapenem. In cIAI, a pooled analysis of three randomized controlled trials showed a similar clinical cure rate for ceftazidime-avibactam (in combination with metronidazole) and meropenem.[4] For HAP/VAP, the REPROVE trial demonstrated that ceftazidime-avibactam was non-inferior to meropenem for 28-day all-cause mortality and clinical cure rates.[5]
Ceftazidime-Avibactam vs. Polymyxins
Against carbapenem-resistant Enterobacteriaceae (CRE), ceftazidime-avibactam has been compared to colistin (B93849), a polymyxin (B74138) antibiotic often used as a last-resort treatment. A prospective observational study found that patients treated with ceftazidime-avibactam had a significantly lower 30-day all-cause hospital mortality rate compared to those treated with colistin (9% vs. 32%).[6] Another study comparing ceftazidime-avibactam with or without aztreonam (B1666516) to colistin for CRE infections found a lower rate of clinical failure at day 14 in the ceftazidime-avibactam-containing arms.[7][8]
Table 1: Clinical Outcomes of Ceftazidime-Avibactam vs. Comparator Therapies
| Therapy | Indication | Comparator | N (Patients) | Clinical Cure Rate (%) | 30-Day Mortality Rate (%) |
| Ceftazidime-Avibactam | Complicated Intra-Abdominal Infections (cIAI) | Meropenem | 835 (CAZ-AVI), 842 (Meropenem) | 81.6% vs 85.1% | Not Reported |
| Ceftazidime-Avibactam | Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP) | Meropenem | 436 (CAZ-AVI), 434 (Meropenem) | 67.2% vs 69.1% | 9.6% vs 8.3% |
| Ceftazidime-Avibactam | Carbapenem-Resistant Enterobacteriaceae (CRE) Infections | Colistin | 38 (CAZ-AVI), 99 (Colistin) | Not Reported | 9% vs 32% |
| Ceftazidime-Avibactam + Aztreonam | Carbapenem-Resistant Enterobacteriaceae (CRE) Infections | Colistin | 59 (CAZ-AVI+AZT), 30 (Colistin) | Lower clinical failure at day 14 (HR=0.78) | Not Reported |
In Vitro Synergy Studies
In vitro studies are crucial for identifying promising antibiotic combinations. The synergy between ceftazidime-avibactam and other agents, particularly against metallo-β-lactamase (MBL)-producing Enterobacterales, has been a key area of investigation.
Ceftazidime-Avibactam plus Aztreonam
Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective due to co-production of other β-lactamases like ESBLs and AmpC.[9] Avibactam can inhibit these co-produced enzymes, thereby restoring aztreonam's activity against MBL-producing strains.[9] This synergistic interaction has been consistently demonstrated in vitro.
Table 2: In Vitro Synergy of Ceftazidime-Avibactam Combinations against Resistant Enterobacterales
| Combination | Organism Type | Method | Synergy Rate (%) | Key Finding |
| Ceftazidime-Avibactam + Aztreonam | Metallo-β-lactamase (MBL)-producing Enterobacterales | E-strip | 100% | Restored Aztreonam susceptibility.[9] |
| Ceftazidime-Avibactam + Aztreonam | Carbapenemase-producing Enterobacterales | Disk Diffusion & E-test | 50.73% | Potential colistin-sparing option.[10] |
| Ceftazidime-Avibactam + Aztreonam | KPC or NDM-producing Enterobacterales | Checkerboard | 100% (NDM) | Synergistic against NDM producers.[11] |
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of antibiotic synergy. The following are detailed protocols for checkerboard and time-kill assays.
Checkerboard Microdilution Assay
This method determines the fractional inhibitory concentration (FIC) index to quantify the degree of synergy or antagonism between two antimicrobial agents.[12]
Methodology:
-
Preparation of Reagents: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to at least double the expected minimum inhibitory concentration (MIC).[12]
-
Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Serially dilute the first antibiotic along the y-axis and the second antibiotic along the x-axis.[12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum. Incubate the plates at 35°C for 16-24 hours under aerobic conditions.[12]
-
Data Analysis: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FICI of ≤ 0.5, indifference as an FICI between >0.5 and ≤4.0, and antagonism as an FICI of > 4.0.[13]
Time-Kill Assay
This dynamic assay evaluates the bactericidal activity of antibiotics over time.[14]
Methodology:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing fresh CAMHB.[14][15]
-
Antibiotic Addition: Add the antibiotic(s) to the flasks at the desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions in a suitable neutralizer (e.g., sterile saline) and plate onto agar (B569324) plates for viable colony counts.[14]
-
Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and control. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11][15]
Conclusion
Ceftazidime-avibactam stands as a valuable agent in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Clinical data supports its use as a viable alternative to carbapenems and polymyxins in specific contexts. Furthermore, in vitro studies highlight its potential in synergistic combinations, particularly with aztreonam, to address the challenge of MBL-producing pathogens. The selection of an appropriate therapeutic strategy should be guided by susceptibility testing, clinical evidence, and a thorough understanding of the underlying resistance mechanisms. The experimental protocols detailed herein provide a framework for the continued investigation and validation of novel antibiotic combinations.
References
- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Colistin versus ceftazidime-avibactam in the treatment of infections due to carbapenem-resistant enterobacteriaceae | Biostatistics Center | The George Washington University [biostatcenter.gwu.edu]
- 7. The Comparative Efficacy of Ceftazidime–Avibactam with or without Aztreonam vs Polymyxins for Carbapenem-resistant Enterobacteriaceae Infections: A Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjima.org [mjima.org]
- 10. In vitro Synergistic Activity of Ceftazidime-Avibactam and Aztreonam Against Carbapenem-resistant Enterobacterales - Journal of Medical Microbiology and Infectious Diseases [jommid.pasteur.ac.ir]
- 11. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. actascientific.com [actascientific.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Antibacterial Agent 248
The responsible management and disposal of chemical agents are fundamental to laboratory safety and environmental preservation. Improper disposal of antibacterial agents can lead to environmental contamination and contribute to the development of antimicrobial resistance.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of "Antibacterial Agent 248."
Important Note: The designation "this compound" does not correspond to a universally recognized chemical. The following procedures are based on established best practices for the disposal of novel or uncharacterized antibacterial compounds. It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) for the agent in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.
Waste Stream Categorization and Disposal Methods
The initial and most critical step in proper disposal is the accurate categorization of waste. Different waste streams containing this compound will require distinct disposal pathways. The following table summarizes the recommended disposal methods for common categories of antibacterial waste.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated Personal Protective Equipment (PPE), weigh boats, and other contaminated lab supplies. | Collect in a designated, sealed, and clearly labeled container for solid chemical waste. Arrange for pickup and disposal by the institution's certified hazardous waste program.[2] | Do not mix with other waste streams. Ensure the container is appropriately labeled with "Hazardous Waste," the chemical name, and approximate quantity.[2] |
| Liquid Chemical Waste | Concentrated stock solutions of the antibacterial agent. | Treat as hazardous chemical waste.[2][3] Collect in an approved, leak-proof, and sealed container.[2] Arrange for disposal through your institution's hazardous waste program, likely via high-temperature incineration.[2] | Never dispose of stock solutions down the drain or autoclave them.[2] |
| Mixed Biohazardous & Chemical Waste | Used cell culture media, contaminated consumables (e.g., pipette tips, microtiter plates). | Decontaminate biologically active components (e.g., via autoclaving) and then manage as chemical waste.[3] | Autoclaving may not inactivate the chemical structure of the antibacterial agent.[2][3] After decontamination, the waste must still be handled as chemical waste.[2][3] |
| Sharps | Needles, syringes, and contaminated glassware used in the handling of the antibacterial agent. | Dispose of in a puncture-resistant sharps container.[4] | Follow institutional guidelines for the disposal of sharps containers, which may be treated as biohazardous or chemical waste depending on their contents. |
| Empty Containers | Original containers of the antibacterial agent. | Follow guidelines on the product label. If not returnable to the supplier, rinse appropriately (collecting the rinsate as chemical waste) and dispose of according to institutional policy.[3] | Never reuse empty containers for other purposes. |
Experimental Protocol: Decontamination of Liquid Waste via Autoclaving
This protocol outlines the procedure for decontaminating liquid waste containing this compound that is also classified as biohazardous.
Objective: To inactivate biological agents in a liquid waste stream containing a heat-labile antibacterial agent using steam autoclaving.
Materials:
-
Liquid waste containing this compound
-
Autoclavable biohazard bags or vented, autoclavable bottles
-
Secondary containment (e.g., an autoclave-safe tray or tub)
-
Autoclave indicator tape
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
Procedure:
-
Waste Preparation: Collect the liquid antibacterial waste in an autoclavable container (e.g., a borosilicate glass bottle with a loosened cap or a vented closure).[3] Do not fill the container more than 75% to prevent overflow.
-
Containment and Identification: Place autoclave indicator tape on the container.[3] Position the primary container in a secondary, autoclave-safe tray to contain any potential spills.[3]
-
Autoclaving: Place the prepared waste in the autoclave. Select a liquid cycle (slow exhaust). A typical cycle is 121°C for 30-60 minutes, though the time may need adjustment based on the volume of the waste.[3]
-
Post-Autoclaving: Once the cycle is complete and the temperature and pressure have returned to safe levels, don appropriate PPE (heat-resistant gloves and safety glasses).[3]
-
Cooling and Final Disposal: Carefully remove the waste from the autoclave. Allow the liquid to cool completely before handling further. Once cool, tighten the cap on the container. Label the container clearly as "Autoclaved Chemical Waste" and include the name of the antibacterial agent.[3] Arrange for disposal through your institution's hazardous waste program.[3]
Disposal Workflow and Decision-Making
The proper disposal of this compound requires a logical decision-making process to ensure safety and compliance. The following diagram illustrates the workflow for handling waste generated from laboratory activities involving this agent.
Caption: Decision workflow for antibacterial waste disposal.
In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material to contain and clean up the spill, disposing of the contaminated material as hazardous waste.[5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
References
Essential Safety and Operational Guide for Handling Antibacterial Agent 248
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of "Antibacterial agent 248." Adherence to these procedural steps is critical for minimizing exposure risks and ensuring environmental protection.
Disclaimer: "this compound" may be a component of various chemical products with different formulations and associated hazards. This guide is based on a synthesis of safety information for products containing "248" in their name. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and substance-specific safety information before handling any chemical.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a conservative approach derived from various safety data sheets.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or when work is completed. For some compounds, double gloving may be appropriate.[1][2] |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat is mandatory to protect skin and street clothes from contamination. It should be removed before leaving the laboratory area. For larger quantities or splash risks, a chemical-resistant apron may be necessary.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes or aerosols.[1] A face shield may be required for procedures with a high potential for splashing.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If dust or aerosols are generated and ventilation is inadequate, a respirator (e.g., N95 or higher) may be necessary.[2] Always work in a chemical fume hood when handling powdered or volatile forms. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is essential to minimize exposure risk and prevent contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with powders, generating aerosols, or if the substance is volatile.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location and are in good working order.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners if necessary.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered or volatile agents inside a chemical fume hood to prevent inhalation exposure and contamination of the laboratory environment.
-
Solution Preparation: When dissolving the agent, add it slowly to the solvent to avoid splashing. Cap containers securely before mixing.
-
General Use: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the lavatory.[1]
Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
-
Waste Categorization: All materials that come into contact with this compound, including gloves, disposable lab coats, and absorbent materials, should be considered contaminated waste.
-
Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, broken glass) in a puncture-resistant sharps container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow
The following diagrams illustrate the key logical relationships and workflows for safely handling this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Personal protective equipment and engineering controls relationship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
